Cbz-NH-PEG1-CH2CH2COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWVZCUBIJZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: Molecular Weight, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH is a functionalized polyethylene (B3416737) glycol (PEG) linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxybenzyl (Cbz) protected amine, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid. This heterobifunctional architecture makes it a valuable building block in the synthesis of more complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the modification of biomolecules. This guide provides a detailed overview of its molecular weight, methods for its characterization, and a standardized experimental workflow.
Molecular Properties
The fundamental physicochemical properties of this compound are crucial for its application in chemical synthesis. The key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H17NO5 | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| CAS Number | 1205751-19-4 | [1] |
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of analytical data. The structure consists of three main components:
-
Cbz (Carboxybenzyl) group: A common amine protecting group.
-
PEG1 Linker: A single polyethylene glycol unit that imparts hydrophilicity.
-
Propionic Acid Moiety: Provides a terminal carboxylic acid for further conjugation. The molecular weight of propionic acid is approximately 74.08 g/mol [2][3][4].
Experimental Protocol: Molecular Weight and Purity Determination
To ensure the quality and identity of this compound for research and development purposes, a rigorous analytical workflow is necessary. The following protocol outlines the key experimental procedures for determining its molecular weight and purity.
Materials and Methods
-
Sample: this compound, solid
-
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS), e.g., an Orbitrap or TOF instrument
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
-
Reagents:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)
-
Experimental Procedures
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecule.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation Setup: Calibrate the mass spectrometer using a standard calibration mixture. Operate in positive or negative ion mode.
-
Data Acquisition: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum.
-
Data Analysis: Determine the monoisotopic mass from the obtained spectrum and compare it with the theoretical exact mass of C13H17NO5.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the Cbz group).
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons, consistent with the structure of this compound.
-
Experimental Workflow and Data Visualization
The logical flow of experiments for the characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Application in PROTAC Synthesis Signaling Pathway
This compound is frequently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The role of the linker is to connect the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.
The diagram below illustrates the general mechanism of action for a PROTAC, where this compound could serve as a precursor to the linker component.
References
A Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbz-NH-PEG1-CH2CH2COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its critical role in the synthesis of PROTACs, and provides exemplary experimental protocols for its application.
Introduction: The Role of Linkers in PROTAC Technology
PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer; its composition, length, and flexibility are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[2]
This compound, with the CAS Number 1205751-19-4, is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are among the most commonly used motifs in PROTAC design, with studies indicating their presence in over half of the reported PROTAC molecules.[1] The inclusion of a PEG unit can enhance the aqueous solubility and cell permeability of the PROTAC, thereby improving its pharmacokinetic properties.[1] The defined length of the PEG1 spacer in this compound allows for systematic optimization of the distance between the two ligands to achieve optimal degradation efficacy.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1205751-19-4 | |
| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid | |
| Molecular Formula | C13H17NO5 | |
| Molecular Weight | 267.28 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Synthesis of this compound
Application in PROTAC Synthesis: An Experimental Protocol
The terminal carboxylic acid of this compound allows for its conjugation to an amine-containing ligand, typically through the formation of a stable amide bond. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Ligand
This protocol provides a general procedure for the coupling reaction. The specific amounts and reaction conditions may need to be optimized for different ligands.
Materials:
-
This compound
-
Amine-containing ligand (e.g., a warhead for the POI or an E3 ligase ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation to form the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Step 2: Coupling to the Amine-Containing Ligand
-
In a separate vial, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated Cbz-NH-PEG1-NHS ester solution to the ligand solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[4]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]
Step 3: Work-up and Purification
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the desired PROTAC precursor.
PROTAC Workflow and Mechanism of Action
The synthesized PROTAC, incorporating the this compound linker, functions by inducing the degradation of a target protein. The general workflow is depicted in the diagram below.
Caption: General workflow of PROTAC-mediated protein degradation.
The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[5]
Case Study: Targeting IRAK4 in Inflammatory Signaling
A relevant therapeutic target for PROTACs utilizing PEG linkers is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a critical kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][7] Dysregulation of the IRAK4 signaling pathway is implicated in various autoimmune and inflammatory diseases.[]
PROTACs have been successfully designed to target IRAK4 for degradation.[5][6] The degradation of IRAK4 blocks the downstream signaling cascade, including the activation of NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines.[][9]
The signaling pathway affected by IRAK4 degradation is illustrated below.
Caption: IRAK4 signaling pathway and the point of intervention by an IRAK4 PROTAC.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its defined PEG linker length and reactive carboxylic acid handle make it an ideal building block for the synthesis of PROTACs. The ability of PEG linkers to improve the physicochemical properties of PROTACs further enhances their potential as therapeutic agents. This guide provides a foundational understanding of this compound and its application in the rational design and synthesis of novel protein degraders.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]
An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-NH-PEG1-CH2CH2COOH, with the IUPAC name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside its primary applications in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use, though generalized from common laboratory practices due to the proprietary nature of specific process data, are provided to guide researchers in its effective application. This document aims to serve as a critical resource for scientists engaged in the fields of medicinal chemistry, drug delivery, and targeted protein degradation.
Introduction
The landscape of modern drug discovery is increasingly focused on precision targeting of therapeutic agents to enhance efficacy while minimizing off-target effects. Heterobifunctional linker molecules are pivotal in this endeavor, enabling the covalent linkage of different molecular entities to create novel therapeutic constructs. This compound is a prime example of such a linker, featuring a carboxybenzyl (Cbz)-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This unique architecture provides a versatile platform for conjugation strategies, particularly in the burgeoning field of PROTACs, which hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] The PEG spacer enhances solubility and bioavailability, while the terminal functional groups allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.[5][6][7][8]
It is crucial to distinguish this compound (CAS 1205751-19-4) from a structurally similar compound, Cbz-NH-PEG1-CH2COOH (CAS 1260092-43-0). The former, the subject of this guide, possesses an additional methylene (B1212753) group in its carboxylic acid chain, which can influence the spatial orientation and flexibility of the resulting conjugate.
Physicochemical Properties
The properties of this compound are summarized below. Data is compiled from various chemical supplier catalogs and extrapolated from the known properties of its constituent functional groups.
Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid | [8] |
| Synonyms | Cbz-AEEP | [9] |
| CAS Number | 1205751-19-4 | [8][9] |
| Molecular Formula | C₁₃H₁₇NO₅ | [8] |
| Molecular Weight | 267.28 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | Typically >95% | [9] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. | [10] |
| Storage | Store at 2-8°C for short-term and -20°C for long-term, protected from light and moisture. | [10] |
Chemical Properties and Reactivity
Functional Group Reactivity
This compound possesses three key functional regions:
-
Cbz-Protected Amine: The carboxybenzyl (Cbz or Z) group is a robust protecting group for the primary amine. It is stable under a wide range of acidic and basic conditions.[11][12][13] Deprotection is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which is a mild and neutral process.[11][14] This orthogonality allows for selective deprotection without affecting other sensitive functional groups like Boc or Fmoc.[11][12]
-
PEG Spacer: The single polyethylene glycol unit imparts hydrophilicity to the molecule.[5][6][7][8] This can improve the solubility and pharmacokinetic properties of the final conjugate, reducing aggregation and improving bioavailability.[5][6][7][8]
-
Terminal Carboxylic Acid: The carboxylic acid moiety is readily activated for conjugation to primary or secondary amines. The most common method for this is via the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15][16][17]
Stability
The molecule is generally stable under recommended storage conditions. The Cbz group is known for its stability towards both acidic and basic conditions, making it a reliable protecting group during multi-step syntheses.[11][12][13] The ether linkage of the PEG spacer is also chemically stable.
Applications in Drug Development
PROTAC Linker
The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[2][3][4][18] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2][3][4]
The synthesis of a PROTAC using this linker typically involves a sequential conjugation strategy:
-
The carboxylic acid terminus is coupled to an amine-containing ligand for the target protein of interest.
-
The Cbz protecting group is removed to reveal the primary amine.
-
This newly exposed amine is then coupled to a carboxylic acid-containing ligand for an E3 ligase (e.g., Cereblon or VHL).
Caption: General workflow for PROTAC synthesis using this compound.
Bioconjugation and Drug Delivery
Beyond PROTACs, this linker can be used in various bioconjugation applications.[19] The PEG spacer can enhance the solubility and stability of conjugated biomolecules, such as peptides, proteins, or antibodies.[5][6][7][8] The bifunctional nature of the molecule allows for its use in creating antibody-drug conjugates (ADCs) or for tethering molecules to surfaces for diagnostic or research purposes.[7]
Caption: Bioconjugation possibilities with this compound.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and applications.
Protocol 1: Amide Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid terminus with EDC/NHS and subsequent coupling to an amine-containing molecule.[15][16][17]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS or 0.1 M sodium phosphate, pH 7.2-8.0
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. The formation of the NHS ester can be monitored by LC-MS.
-
-
Coupling to Amine:
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in the Coupling Buffer.
-
Add the activated NHS ester solution to the amine solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or HPLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and stirring for 15-30 minutes.
-
Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or preparative HPLC.
-
Protocol 2: Cbz Deprotection
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenolysis.[11][12][14]
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Analytical Characterization
The purity and identity of this compound and its conjugates can be assessed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the benzyl (B1604629) group of the Cbz moiety (~7.3 ppm), the benzylic protons (~5.1 ppm), the PEG ethylene (B1197577) oxide protons (~3.6 ppm), and the protons of the propanoic acid chain.[20][21][22] |
| HPLC | A single major peak should be observed under appropriate reversed-phase conditions. The retention time will depend on the column and mobile phase used.[23][24][][26][27] |
| Mass Spectrometry (MS) | The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed, confirming the molecular weight of the compound. For conjugates, MS can determine the mass of the final product.[1][28][29] |
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal protecting groups and a biocompatible PEG spacer, makes it an ideal linker for the construction of complex therapeutic molecules like PROTACs and other bioconjugates. The general protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in innovative research endeavors. As the field of targeted therapeutics continues to evolve, the importance of precisely engineered linkers such as this compound will undoubtedly grow.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 5. purepeg.com [purepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. Application of PEG Linker | AxisPharm [axispharm.com]
- 9. purepeg.com [purepeg.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 19. This compound [myskinrecipes.com]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 26. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 27. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. enovatia.com [enovatia.com]
- 29. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility of Cbz-NH-PEG1-CH2CH2COOH in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cbz-NH-PEG1-CH2CH2COOH in dimethyl sulfoxide (B87167) (DMSO). The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, pharmacology, and drug discovery, with a focus on its application as a PROTAC (Proteolysis Targeting Chimera) linker.
Core Topic: Solubility in Dimethyl Sulfoxide (DMSO)
This compound is a key building block in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Given that DMSO is a common solvent for creating high-concentration stock solutions for in vitro screening and chemical reactions, understanding the solubility of this linker is of paramount importance for experimental design and execution.
Quantitative Solubility Data
The solubility of this compound in DMSO has been determined by chemical suppliers. This data is crucial for preparing stock solutions for various applications, including compound libraries and synthesis reactions. It is important to note that factors such as the purity of the compound and the hygroscopic nature of DMSO can influence solubility. The use of fresh, anhydrous DMSO is recommended for optimal results.
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Source |
| Cbz-NH-PEG1-CH2COOH | DMSO | 100 mg/mL | 394.87 mM | [1][2] |
Note: The provided molar concentration is based on a molecular weight of 253.25 g/mol for the related compound Cbz-NH-PEG1-CH2COOH.
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a general methodology can be inferred from supplier recommendations and standard laboratory practices for solubility assessment.
General Protocol for Solubility Determination in DMSO
This protocol outlines a typical workflow for assessing the solubility of a compound like this compound in DMSO.
-
Preparation of Materials :
-
Ensure the this compound compound is a dry, solid powder.
-
Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.[2]
-
Calibrate all measuring equipment, including balances and pipettes.
-
-
Dissolution Procedure :
-
Accurately weigh a predetermined amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid the process.[1] Gentle warming may also be employed, though temperature stability of the compound should be considered.
-
-
Observation and Analysis :
-
Visually inspect the solution for any undissolved particulate matter against a light and dark background. A clear solution indicates complete dissolution at that concentration.
-
For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound in a saturated solution.
-
Mandatory Visualizations
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound in a solvent, a fundamental procedure in preclinical drug development and chemical synthesis.
References
A Technical Guide to the Application of Cbz-NH-PEG1-CH2CH2COOH in Proteolysis-Targeting Chimera (PROTAC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH is a bifunctional chemical linker primarily utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][2] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[2] This is achieved by bringing a target protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. This compound is a PEG-based linker, a class of linkers frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[3]
This technical guide provides an in-depth overview of the use of this compound and its analogs in PROTAC synthesis, including detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts and Chemical Properties
This compound, with the IUPAC name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is structured with three key functional components:
-
Cbz (Carboxybenzyl) Protecting Group: This group protects the primary amine, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions, typically through catalytic hydrogenolysis, to reveal the amine for subsequent conjugation.
-
PEG1 (Single Polyethylene Glycol Unit): The short, hydrophilic PEG spacer enhances the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability. The flexibility of the PEG chain also plays a role in optimizing the spatial orientation of the two ligands for effective ternary complex formation.
-
Terminal Carboxylic Acid (CH2CH2COOH): This functional group serves as a reactive handle for conjugation, most commonly with an amine group on a target protein ligand or an E3 ligase ligand, to form a stable amide bond.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1205751-19-4 |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Recommended at 2-8°C for short-term, -20°C for long-term storage, kept dry and sealed. |
Application in PROTAC Synthesis: A Representative Workflow
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol is adapted from a general strategy for synthesizing PROTACs with PEG linkers.
Step 1: Amide Coupling of Linker to the E3 Ligase Ligand
-
Materials:
-
Pomalidomide (B1683931) (CRBN ligand)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar (e.g., HBTU, EDC/HOBt)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve pomalidomide (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the solution. c. In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Cbz-protected linker-pomalidomide conjugate.
Step 2: Cbz Deprotection
-
Materials:
-
Cbz-protected linker-pomalidomide conjugate
-
Catalyst: Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent: Methanol or Ethyl Acetate
-
Hydrogen source: Hydrogen gas balloon or H₂ generator
-
-
Procedure: a. Dissolve the Cbz-protected conjugate in methanol. b. Add Pd/C catalyst (approximately 10% by weight of the substrate). c. Purge the reaction flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours. d. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. e. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-pomalidomide intermediate.
Step 3: Coupling of the Amine-Linker Intermediate with the Target Protein Ligand
-
Materials:
-
Amine-linker-pomalidomide intermediate
-
Carboxylic acid-functionalized JQ1 derivative (BRD4 ligand)
-
Coupling agents and base as in Step 1.
-
Solvent: Anhydrous DMF
-
-
Procedure: a. Follow the amide coupling procedure described in Step 1, using the amine-linker-pomalidomide intermediate and the JQ1 derivative as the coupling partners. b. After purification by flash column chromatography and/or preparative HPLC, the final PROTAC product is obtained.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the PROTAC.
References
An In-depth Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cbz-NH-PEG1-CH2CH2COOH, a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides representative experimental protocols for its synthesis and application, and presents its role within the broader context of targeted protein degradation.
Core Concepts: Structure and Function
This compound, also known as N-Carbobenzyloxy-amino-PEG1-propionic acid, is a heterobifunctional linker. Its structure consists of three key components:
-
A Carbobenzyloxy (Cbz or Z) protected amine: This protecting group provides stability to the amine functionality, preventing unwanted reactions during multi-step syntheses. The Cbz group can be selectively removed under specific conditions, typically catalytic hydrogenation, to reveal a primary amine for subsequent conjugation.
-
A single polyethylene (B3416737) glycol (PEG1) spacer: The short PEG unit enhances the molecule's hydrophilicity and provides a flexible spacer arm. This is crucial for applications like PROTACs, where it helps to correctly orient the two ends of the molecule for effective ternary complex formation. PEG linkers are known to improve the solubility and pharmacokinetic properties of the final conjugate.
-
A terminal carboxylic acid: This functional group allows for covalent linkage to amine-containing molecules, such as proteins, peptides, or synthetic ligands, through the formation of a stable amide bond.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C13H17NO5 | [][2] |
| Molecular Weight | 267.28 g/mol | [][2] |
| CAS Number | 1205751-19-4 | [][2][3][4][5] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [6] |
| Storage Conditions | -20°C for long-term storage | [6] |
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of this compound and its subsequent use in the assembly and evaluation of a PROTAC.
Synthesis of this compound
Reaction Scheme:
Caption: Representative two-step synthesis of this compound.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Water
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of N-Cbz-2-(2-hydroxyethoxy)ethylamine (Cbz-NH-PEG1-OH)
-
Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield Cbz-NH-PEG1-OH.
-
-
Step 2: Synthesis of this compound
-
Dissolve the Cbz-NH-PEG1-OH from Step 1 in acetone and cool to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or recrystallization to obtain this compound.
-
Application in PROTAC Synthesis
This compound serves as a linker to connect a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.
Workflow for PROTAC Assembly:
Caption: General workflow for synthesizing a PROTAC using the linker.
Procedure:
-
Coupling to E3 Ligase Ligand:
-
Dissolve this compound (1 equivalent), an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in a suitable solvent like DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Cbz-protected linker-E3 ligase conjugate by preparative HPLC.
-
-
Cbz Deprotection:
-
Dissolve the purified conjugate in a solvent such as methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 2-4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
-
Coupling to POI Ligand:
-
Dissolve the deprotected amine-linker-E3 ligase conjugate (1 equivalent), a carboxylic acid-containing POI ligand (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Evaluation of PROTAC Activity: Western Blotting
Western blotting is a standard technique to quantify the degradation of the target protein induced by the PROTAC.
Experimental Workflow:
Caption: Standard workflow for Western blot analysis of PROTAC-mediated protein degradation.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Hypothetical Quantitative Data from Western Blot Analysis:
| PROTAC Concentration (nM) | % Target Protein Remaining (after 24h) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 25% (Hook Effect) |
This table illustrates a typical dose-dependent degradation of a target protein by a PROTAC, including the characteristic "hook effect" at higher concentrations where the ternary complex formation is less efficient.
Role in Signaling Pathways: PROTAC-Mediated Protein Degradation
This compound, as a linker, is a critical component of a PROTAC that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Mechanism of Action:
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
The PROTAC molecule, facilitated by the flexible PEG linker, simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Conclusion
This compound is a versatile and valuable tool in the development of bioconjugates and advanced therapeutics like PROTACs. Its well-defined structure, incorporating a protected amine, a flexible PEG spacer, and a reactive carboxylic acid, allows for its straightforward incorporation into complex molecular architectures. The representative protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this linker in their drug discovery and development endeavors. The continued exploration of such linkers will undoubtedly contribute to the advancement of targeted therapies.
References
- 2. This compound - CAS:1205751-19-4 - KKL Med Inc. [kklmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS:1205751-19-4 LM8BR05535IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 5. Search results [chem-space.com]
- 6. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3]
This technical guide focuses on Cbz-NH-PEG1-CH2CH2COOH , a monofunctionalized polyethylene (B3416737) glycol (PEG) linker that is instrumental in the synthesis of PROTACs. This linker features a carbobenzyloxy (Cbz) protected amine and a terminal carboxylic acid, providing a versatile platform for the sequential conjugation of POI and E3 ligase ligands. The single PEG unit enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[4][5]
This guide will provide a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in PROTAC synthesis, a comparative analysis of its performance, and visualizations of key pathways and workflows.
Physicochemical Properties of this compound and Related Compounds
A clear understanding of the physicochemical properties of linkers is crucial for the rational design of PROTACs. The properties of this compound and its analogs with varying PEG lengths are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cbz-NH-PEG1-CH2COOH | 1260092-43-0 | C12H15NO5 | 253.25 |
| This compound | 1205751-19-4 | C13H17NO5 | 267.28 |
| Cbz-NH-PEG3-COOH | 1310327-18-4 | C17H25NO7 | 355.38 |
| Cbz-NH-PEG5-CH2COOH | 1449390-66-2 | C20H31NO9 | 429.46 |
| Cbz-NH-PEG8-COOH | 1334177-87-5 | C27H45NO12 | 575.65 |
The Role of PEG Linkers in PROTAC Performance: A Comparative Analysis
The length of the PEG linker is a critical determinant of PROTAC efficacy, primarily by influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6] Shorter linkers may lead to steric hindrance, while excessively long linkers can result in reduced efficacy due to entropic penalties.[7] The following table presents a comparative view of the performance of PROTACs with varying PEG linker lengths, as measured by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG1 | >1000 | <10 | Hypothetical Data Based on Trends |
| BRD4 | VHL | PEG3 | 100 | 85 | [8] |
| BRD4 | VHL | PEG5 | 25 | >95 | [8] |
| BTK | Cereblon | PEG1 | 500 | 50 | [9] |
| BTK | Cereblon | PEG3 | 50 | 90 | [9] |
| BTK | Cereblon | PEG5 | 10 | >95 | [9] |
Note: The data for the PEG1 linker is extrapolated based on established trends where very short linkers are often suboptimal for ternary complex formation. Actual performance would need to be empirically determined.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound in the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the sequential conjugation of a POI ligand (containing a primary or secondary amine) and an E3 ligase ligand (containing a primary or secondary amine) to the this compound linker.
Step 1: Amide Bond Formation with POI Ligand
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: To the activated linker solution, add the amine-containing POI ligand (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Cbz-protected POI-linker conjugate.
Step 2: Cbz Deprotection
-
Hydrogenolysis: Dissolve the Cbz-protected POI-linker conjugate in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitoring and Filtration: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the amine-functionalized POI-linker conjugate.
Step 3: Amide Bond Formation with E3 Ligase Ligand
-
Coupling Reaction: In a round-bottom flask, dissolve the amine-functionalized POI-linker conjugate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF. Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Reaction and Purification: Stir the reaction mixture at room temperature overnight under an inert atmosphere. Monitor the reaction by LC-MS. Upon completion, purify the crude reaction mixture by preparative HPLC to yield the final PROTAC molecule.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive membrane permeability of the synthesized PROTAC.
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[12]
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate. Fill the acceptor wells of a 96-well plate with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 5 hours) at room temperature.[1]
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (VA * CA) / (Area * t * (CD(t) - CA))
Where VA is the volume of the acceptor well, CA is the concentration in the acceptor well, Area is the area of the membrane, t is the incubation time, and CD(t) is the concentration in the donor well at time t.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable building block in the development of PROTACs. Its bifunctional nature allows for a controlled, sequential synthesis strategy. While the short PEG1 linker may not be optimal for all target-E3 ligase pairs, it serves as a crucial starting point for linker length optimization studies. The experimental protocols and comparative data provided in this guide are intended to empower researchers in the rational design and evaluation of novel protein degraders. Future work should focus on the systematic evaluation of PROTACs containing this and other short PEG linkers to further elucidate the structure-activity relationships that govern their efficacy.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This short-chain PEG linker is valuable in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. The PEG spacer enhances solubility and provides a defined distance between the conjugated molecules, while the terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, or antibodies. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions if further functionalization is required.
The primary method for conjugating the carboxylic acid moiety of this compound to a biomolecule is through carbodiimide (B86325) chemistry, most commonly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process efficiently forms a stable amide bond between the linker and the biomolecule.
Principle of the Reaction
The EDC/NHS bioconjugation chemistry proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life and reacts efficiently with primary amines (e.g., lysine (B10760008) residues on a protein) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.
Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions using carbodiimide chemistry with PEG linkers. While specific data for this compound is not extensively published, these examples with similar molecules provide an expected range of outcomes.
Table 1: Representative Molar Ratios for EDC/NHS Conjugation
| Reagent | Molar Excess (relative to biomolecule) | Purpose |
| This compound | 10 - 50-fold | To drive the reaction towards the desired PEGylated product. |
| EDC | 2 - 10-fold (relative to PEG linker) | To ensure efficient activation of the carboxylic acid.[1] |
| NHS/sulfo-NHS | 2 - 5-fold (relative to PEG linker) | To stabilize the activated intermediate and improve coupling efficiency.[1] |
Table 2: Representative Conjugation Efficiencies
| Biomolecule | Linker Type | Conjugation Chemistry | Conjugation Efficiency (%) | Reference |
| Full-length Antibody | PLGA-PEG-COOH | Carbodiimide (EDC/NHS) | 6.96 - 14.64 | [2] |
| Antibody Fragment (f(ab')2) | PLGA-PEG-Maleimide | Thiol-Maleimide | 26.44 - 47.19 | [2] |
| Interferon α-2b | Cbz-QGR-PEG | Transglutaminase | >99 | [3] |
Note: Conjugation efficiency is highly dependent on the specific biomolecule, linker, reaction conditions, and analytical method used for determination.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes a general method for the covalent conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 50 mM MES, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Allow EDC and sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and sulfo-NHS in Activation Buffer. Do not store these solutions as EDC is susceptible to hydrolysis.[4]
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add the EDC and sulfo-NHS solutions to the this compound solution. A typical molar ratio is 1:2:2 of PEG linker:EDC:sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[1]
-
The molar excess of the activated linker to the protein can range from 10 to 50-fold, depending on the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris or Glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups.[4]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Characterization of the Bioconjugate
A. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached linker(s).
B. HPLC Analysis:
-
Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein and to assess the purity of the conjugate.[]
-
Size-exclusion HPLC (SEC-HPLC) can be used to determine the extent of aggregation and to confirm the increase in hydrodynamic radius upon conjugation.[]
C. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the exact mass of the conjugate, confirming the number of linkers attached to the protein.[6][7]
Protocol 3: Cbz Deprotection (Optional)
If the terminal amine of the conjugated linker needs to be deprotected for further functionalization, catalytic hydrogenolysis is a common method.
Materials:
-
Cbz-protected bioconjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the conjugate).
-
Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected amine conjugate.
Mandatory Visualization
References
Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cbz-NH-PEG1-CH2CH2COOH as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).
This compound is a discrete polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The single ethylene (B1197577) glycol unit provides a balance of flexibility and hydrophilicity, which can enhance the solubility and drug-like properties of the resulting PROTAC molecule. The terminal carboxylic acid group allows for straightforward conjugation to an amine-containing warhead or E3 ligase ligand, while the carbobenzyloxy (Cbz) protected amine provides a stable linkage that can be deprotected for further chemical modification if required. The defined length of this linker allows for precise control over the distance between the POI and the E3 ligase, a crucial factor for optimal ternary complex formation and subsequent protein degradation.
Hypothetical Case Study: Design and Evaluation of a PROTAC Utilizing the this compound Linker
To illustrate the application of this compound in PROTAC development, we present a hypothetical case study focused on the design of a PROTAC, herein named "PROTAC-X" , targeting the hypothetical Protein of Interest "Protein-X" for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase.
PROTAC-X Structure:
-
Warhead: A hypothetical small molecule inhibitor of Protein-X with a free amine group for linker conjugation.
-
Linker: this compound.
-
E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline (B1673980) (Hyp), with a free amine for linker conjugation.
Data Presentation: In Vitro Evaluation of PROTAC-X
The following tables summarize the hypothetical quantitative data for the in vitro characterization of PROTAC-X.
Table 1: Biophysical and Biochemical Assay Results for PROTAC-X
| Parameter | Value | Description |
| Binary Binding Affinity (Warhead to Protein-X) | Kd = 50 nM | Dissociation constant for the binding of the warhead to the isolated Protein-X, determined by Isothermal Titration Calorimetry (ITC). |
| Binary Binding Affinity (VHL Ligand to VHL) | Kd = 200 nM | Dissociation constant for the binding of the VHL ligand to the isolated VHL E3 ligase, determined by ITC. |
| Ternary Complex Formation | α = 5 | Cooperativity factor, indicating a positive cooperativity in the formation of the Protein-X-PROTAC-X-VHL ternary complex, as measured by Surface Plasmon Resonance (SPR). |
Table 2: Cellular Activity of PROTAC-X in "Cell-Line-A"
| Parameter | Value | Description |
| Degradation Constant (DC50) | 50 nM | The concentration of PROTAC-X required to induce 50% degradation of Protein-X after 24 hours of treatment. |
| Maximum Degradation (Dmax) | >95% | The maximum percentage of Protein-X degradation achieved with PROTAC-X treatment. |
| Cell Viability (IC50) | >10 µM | The concentration of PROTAC-X that inhibits 50% of cell growth, indicating low cytotoxicity. |
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol outlines the general steps for the synthesis of PROTAC-X using the this compound linker.
Materials:
-
Warhead for Protein-X with a free amine.
-
VHL ligand with a free amine.
-
This compound.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Activation of the Linker: Dissolve this compound in DMF. Add HATU and DIPEA and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling to the Warhead: Add the amine-containing warhead for Protein-X to the activated linker solution. Stir at room temperature for 4-6 hours.
-
Purification: Purify the resulting Warhead-Linker conjugate by reverse-phase HPLC.
-
Cbz Deprotection (if necessary): If the final conjugation requires a free amine on the linker, deprotect the Cbz group using standard methods (e.g., hydrogenation).
-
Activation of the Warhead-Linker Conjugate: Activate the terminal carboxylic acid of the linker (if the warhead was coupled to the amine end) using HATU and DIPEA.
-
Coupling to the E3 Ligase Ligand: Add the amine-containing VHL ligand to the activated Warhead-Linker solution. Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC-X molecule by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for Protein-X Degradation
This protocol describes how to assess the degradation of Protein-X in cells treated with PROTAC-X.[1]
Materials:
-
Cell-Line-A (expressing Protein-X).
-
PROTAC-X.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against Protein-X.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed Cell-Line-A in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Protein-X and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of Protein-X degradation.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the steps to measure the formation and cooperativity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant VHL E3 ligase.
-
Recombinant Protein-X.
-
PROTAC-X.
-
SPR running buffer.
-
Amine coupling kit.
Procedure:
-
Ligand Immobilization: Immobilize the VHL E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-X to VHL): Inject increasing concentrations of PROTAC-X over the immobilized VHL surface to determine the binary binding affinity (Kd).
-
Binary Interaction (PROTAC-X to Protein-X): In a separate experiment, immobilize Protein-X and inject PROTAC-X to determine its binary binding affinity.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of Protein-X and varying concentrations of PROTAC-X.
-
Inject these solutions over the immobilized VHL surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex compared to the binary interactions.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of PROTAC-X.[2]
Materials:
-
Cell-Line-A.
-
PROTAC-X.
-
96-well plates.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed Cell-Line-A in a 96-well plate and treat with a serial dilution of PROTAC-X for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of Action for PROTAC-X.
Caption: Experimental workflow for PROTAC-X evaluation.
Caption: Logical relationship in PROTAC-X design.
References
Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker component, which connects the antibody to the payload, is critical for the stability, efficacy, and safety of an ADC. Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal carboxylic acid for conjugation to a payload, while the amine is protected by a carboxybenzyl (Cbz) group. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
The Cbz (carboxybenzyl) protecting group is a well-established protecting group for amines, which can be removed under specific conditions, such as catalytic hydrogenation.[1][2] The presence of the Cbz group allows for selective reactions at the carboxylic acid end of the linker. The single PEG unit can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][]
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 3-(2-{[(Benzyloxy)carbonyl]amino}ethoxy)propanoic acid |
| Molecular Formula | C13H17NO5 |
| Molecular Weight | 267.28 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term, protected from moisture.[5] |
Application in Antibody-Drug Conjugates
This compound serves as a versatile linker for the conjugation of amine-containing payloads to antibodies. The general workflow involves:
-
Payload-Linker Conjugation: The carboxylic acid of the linker is activated and reacted with an amine-containing cytotoxic payload.
-
Antibody-Linker-Payload Conjugation: The Cbz-protected amine on the linker is deprotected, and the newly freed amine is then conjugated to the antibody, typically through a second linker system or by reacting with an activated group on the antibody. Alternatively, the payload-linker conjugate can be further modified to introduce a reactive group for antibody conjugation.
The short PEG spacer can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[6]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid of the linker to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a hypothetical amine-containing payload.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing payload (e.g., a derivative of Auristatin or Maytansine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) and TEA or DIPEA (2-3 equivalents) in anhydrous DMF.
-
Add the activated linker solution dropwise to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).
-
Purify the Cbz-NH-PEG1-linker-payload conjugate by reverse-phase HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Cbz Deprotection and Antibody Conjugation (Illustrative Example)
This protocol outlines a general method for the deprotection of the Cbz group and subsequent conjugation to an antibody. The specific conjugation chemistry to the antibody will depend on the desired site of attachment (e.g., lysine (B10760008) or cysteine). This example illustrates a lysine-based conjugation.
Materials:
-
Cbz-NH-PEG1-linker-payload conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2) or a hydrogen donor like ammonium (B1175870) formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Disuccinimidyl suberate (B1241622) (DSS) or other bifunctional crosslinker
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Cbz Deprotection:
-
Dissolve the Cbz-NH-PEG1-linker-payload conjugate in MeOH or EtOH.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-4 hours.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected NH2-PEG1-linker-payload.
-
-
Activation of the Linker-Payload for Antibody Conjugation:
-
The deprotected linker-payload can be activated, for example, by reacting it with a bifunctional crosslinker like DSS to create an NHS ester reactive towards lysine residues on the antibody.
-
-
Antibody Conjugation:
-
Prepare the antibody at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation buffer (e.g., PBS with 5% DMSO, pH 7.4-8.0).
-
Add the activated linker-payload to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.
-
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods.
Protocol 3: DAR Determination by UV-Vis Spectroscopy
Principle: This method is applicable if the drug and the antibody have distinct absorbance maxima.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.
-
Calculate the DAR using the Beer-Lambert law and a set of simultaneous equations.
Protocol 4: DAR Determination by Mass Spectrometry
Principle: LC-MS analysis of the intact or deglycosylated ADC can determine the distribution of different drug-loaded species.
Procedure:
-
Analyze the purified ADC sample by high-resolution LC-MS under denaturing conditions.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).
-
Calculate the average DAR by taking a weighted average of the different drug-loaded species.
In Vitro Cytotoxicity Assay
Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo®)
Principle: This assay measures the ability of the ADC to kill target cancer cells that express the specific antigen.
Procedure:
-
Plate the target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Plot the cell viability against the concentration of the ADC and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data Summary (Illustrative)
The following tables present hypothetical but realistic data that could be obtained from the characterization of an ADC synthesized using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Method | Average DAR | DAR Distribution (Species %) |
| UV-Vis Spectroscopy | 3.8 | Not Applicable |
| LC-MS (Intact) | 3.9 | DAR0: 5%, DAR2: 15%, DAR4: 60%, DAR6: 15%, DAR8: 5% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line (Antigen Status) | Compound | IC50 (nM) |
| Target Cancer Cells (+) | ADC (Cbz-NH-PEG1-Linker) | 1.5 |
| Target Cancer Cells (+) | Free Payload | 0.1 |
| Target Cancer Cells (+) | Unconjugated Antibody | > 1000 |
| Control Cells (-) | ADC (Cbz-NH-PEG1-Linker) | > 1000 |
Visualizations
Caption: Structure of an ADC with this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC targeting microtubules.
References
Application Notes and Protocols: Cbz-NH-PEG1-CH2CH2COOH Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of various substrates using the heterobifunctional linker, Cbz-NH-PEG1-CH2CH2COOH. This linker is particularly valuable in bioconjugation, drug delivery systems, and the development of diagnostic tools and biomaterials.[1]
Introduction
This compound is a versatile linker molecule comprised of three key components:
-
Cbz (Carboxybenzyl) protected amine: This protecting group ensures the selective reactivity of the amine functionality, which can be deprotected under specific conditions to allow for subsequent conjugation.[2][3][4]
-
PEG1 (Polyethylene Glycol) spacer: A single ethylene (B1197577) glycol unit enhances the solubility of the linker and the resulting conjugate in aqueous environments. It also provides a flexible spacer arm to reduce steric hindrance between the conjugated molecule and the surface.
-
Terminal Carboxylic Acid: This functional group allows for the covalent attachment of the linker to surfaces presenting primary amine groups through the formation of a stable amide bond. This reaction is typically facilitated by activating agents.[5][6]
This unique combination of features makes this compound an ideal choice for creating well-defined, functionalized surfaces for a variety of biomedical applications. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]
Applications
The surface functionalization with this compound can be applied to a wide range of materials and technologies, including:
-
Drug Delivery Systems: Modifying the surface of nanoparticles or liposomes to improve their biocompatibility and circulation time. The deprotected amine can then be used to attach targeting ligands.
-
Biosensors: Immobilizing capture probes (e.g., antibodies, aptamers) onto sensor surfaces for the detection of specific analytes.
-
Cell Culture Substrates: Creating surfaces that can be subsequently modified with peptides or proteins to study cell adhesion, proliferation, and differentiation.
-
Proteomics: Developing protein microarrays by immobilizing proteins onto functionalized glass slides.
Experimental Protocols
This section provides detailed protocols for the surface functionalization of an amine-modified substrate with this compound, followed by the deprotection of the Cbz group to expose the amine for further conjugation.
Materials
-
Amine-functionalized substrate (e.g., amine-coated glass slides, nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Deprotection Solvent: Anhydrous Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply
Protocol 1: Surface Functionalization with this compound
This protocol describes the activation of the carboxylic acid on the linker and its subsequent coupling to an amine-functionalized surface.
Workflow for Surface Functionalization
Caption: Workflow for the immobilization of this compound onto an amine-functionalized surface.
Detailed Steps:
-
Activation of this compound:
-
Prepare a 10 mg/mL solution of this compound in Activation Buffer.
-
Add EDC and NHS to the linker solution to a final concentration of 50 mM and 20 mM, respectively.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Coupling to the Surface:
-
Immediately apply the activated linker solution to the amine-functionalized substrate.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
After incubation, remove the linker solution and wash the surface three times with Coupling Buffer, followed by three washes with PBST.
-
-
Quenching of Unreacted Sites:
-
To block any unreacted active ester groups on the surface, incubate the substrate with 1 M Ethanolamine, pH 8.5, for 20 minutes at room temperature.
-
Wash the surface three times with PBST and then three times with deionized water.
-
Dry the functionalized surface under a gentle stream of nitrogen gas. The surface is now functionalized with Cbz-protected amine groups.
-
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis to expose the primary amine.
Workflow for Cbz Deprotection
Caption: Experimental workflow for the hydrogenolysis of the Cbz protecting group.
Detailed Steps:
-
Place the Cbz-functionalized substrate into a suitable reaction vessel.
-
Add a sufficient volume of anhydrous methanol or ethanol to cover the surface.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% relative to the estimated amount of Cbz groups on the surface).
-
Seal the reaction vessel and carefully purge it with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction at room temperature.
-
Monitor the reaction progress (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the substrate and wash it thoroughly with fresh solvent to remove the catalyst and any byproducts.
-
Dry the surface under a stream of nitrogen. The surface now presents a free primary amine, ready for subsequent conjugation.
Characterization and Data Presentation
The success of each functionalization step should be verified using appropriate surface characterization techniques.
Surface Characterization Techniques
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Increase in N1s and C1s signals after linker immobilization. Further change in N1s after deprotection. |
| Contact Angle Goniometry | To assess changes in surface hydrophilicity. | A decrease in the water contact angle is expected after PEG linker immobilization. |
| Atomic Force Microscopy (AFM) | To visualize changes in surface topography. | An increase in surface roughness may be observed after functionalization. |
| Fluorescence Microscopy | To confirm the presence of the deprotected amine. | After reacting the deprotected amine with a fluorescent NHS ester, the surface should exhibit fluorescence. |
Quantifying Surface Amine Density
The density of the newly exposed amine groups can be quantified using various methods.
| Method | Principle | Typical Data Range |
| Fluorescamine Assay | Fluorescamine reacts with primary amines to produce a fluorescent product. The fluorescence intensity is proportional to the number of amines.[9] | 10 - 100 pmol/cm² |
| Ninhydrin Assay | Ninhydrin reacts with primary amines to form a colored product (Ruhemann's purple), which can be quantified by spectrophotometry.[9] | 50 - 500 pmol/cm² |
| Quantitative PAINT (qPAINT) | A single-molecule localization microscopy technique that can be used to count the number of functional ligands on a surface.[10] | 1 - 100 ligands/µm² |
Example Application: Targeted Ligand Immobilization
A common application of this functionalized surface is the immobilization of a targeting ligand (e.g., a peptide containing a free amine) for cell-specific interactions.
Signaling Pathway for Targeted Cell Adhesion
Caption: Logical workflow from surface preparation to targeted cell interaction.
This diagram illustrates the sequential steps from preparing the functionalized surface to its application in mediating specific cell adhesion through ligand-receptor interactions. The successful immobilization of the targeting ligand via the exposed amine on the PEG linker is crucial for the desired biological outcome.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cbz-NH-PEG1-CH2CO2H, 1260092-43-0 | BroadPharm [broadpharm.com]
- 6. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 9. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling with Cbz-NH-PEG1-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. One of the most common and versatile methods for forming a stable amide bond between a carboxylic acid and a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry is widely employed for applications such as antibody-drug conjugation, protein modification, and surface functionalization.
This document provides detailed application notes and protocols for the use of Cbz-NH-PEG1-CH2CH2COOH, a short, flexible linker containing a protected amine and a terminal carboxylic acid, in EDC/NHS mediated coupling reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the carboxybenzyl (Cbz) protecting group on the amine allows for selective coupling through the terminal carboxyl group. Subsequent deprotection of the Cbz group can reveal the amine for further modifications if desired.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and control of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester then reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS. This step is most efficient at a neutral to slightly basic pH (7.2-8.5).
Data Presentation
The following table summarizes key quantitative parameters for the EDC/NHS coupling of this compound. It is important to note that the optimal conditions can vary depending on the specific amine-containing molecule and the desired degree of conjugation. Empirical optimization is highly recommended.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (EDC : COOH) | 2 - 10 fold excess | Drives the initial activation of the carboxyl group. |
| Molar Ratio (NHS : EDC) | 1.25 - 2.5 fold excess | Stabilizes the activated intermediate, improving coupling efficiency. |
| Molar Ratio (PEG Linker : Amine) | 1 - 20 fold excess | Drives the reaction towards the desired product. The optimal ratio is system-dependent.[3] |
| Activation pH | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[2] |
| Coupling pH | 7.2 - 8.5 | Promotes nucleophilic attack by the unprotonated primary amine. |
| Activation Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Coupling Time | 2 hours - overnight | Dependent on the reactivity of the amine and the desired yield. |
| Expected Yield | 50 - 80% (Optimization is critical) | Yield is highly dependent on the substrate and reaction conditions.[1] Low yields (e.g., 15%) have been reported without optimization.[4] |
Mandatory Visualizations
References
Application Notes and Protocols for Cbz-NH-PEG1-CH2CH2COOH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cbz-NH-PEG1-CH2CH2COOH, a heterobifunctional PEG linker, in the field of bioconjugation with a focus on its application in click chemistry. This linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular assembly is critical.[1][2]
Introduction
This compound is a versatile building block featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a short polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for bioconjugation:
-
Orthogonal Reactivity : The protected amine and the carboxylic acid provide two distinct reactive handles that can be addressed sequentially.
-
PEG Spacer : The PEG unit enhances the solubility and bioavailability of the resulting conjugates.[1][3]
-
Controlled Synthesis : The Cbz protecting group is stable under various conditions and can be selectively removed to allow for subsequent chemical modifications.
The primary application of this linker in the context of click chemistry involves a multi-step process. First, the carboxylic acid is typically coupled to a primary amine on a molecule of interest. Following this, the Cbz group is removed to expose the amine, which is then functionalized with either an azide (B81097) or an alkyne group, making it ready for a click chemistry reaction. This strategy is frequently employed in the modular synthesis of PROTACs.[4][5][6]
Data Presentation
While specific quantitative data for reactions involving this compound is not extensively published, the following table provides illustrative data for PROTACs synthesized using similar PEG linkers. This data highlights the impact of linker composition on the efficacy of protein degradation.
| PROTAC Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl Chain | >1000 | <20 | 2.5 |
| PEG2 | 500 | 55 | 1.8 |
| PEG4 | 250 | 70 | 1.1 |
| Illustrative data compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[7] |
Experimental Protocols
The following section details the key experimental procedures for utilizing this compound in a click chemistry workflow.
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid moiety of the linker and its subsequent coupling to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: MES buffer (0.1 M, pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quenching solution: Hydroxylamine or Tris buffer
Procedure:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-containing molecule (1.0 equiv.) in the reaction buffer.
-
Add the activated NHS-ester solution to the amine-containing molecule solution.
-
If necessary, add DIPEA (2.0 equiv.) to adjust the pH to the optimal range for amine coupling (pH 7.2-8.5).
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
Once the reaction is complete, quench any unreacted NHS-ester by adding a quenching solution.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography.
-
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group to expose the primary amine for further functionalization.
Materials:
-
Cbz-protected conjugate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate, 1,4-cyclohexadiene)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate (1.0 equiv.) in a suitable solvent.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
-
Hydrogenolysis:
-
Using H₂ gas: Place the reaction mixture under a hydrogen atmosphere using a balloon or a hydrogenation apparatus and stir vigorously at room temperature.
-
Using a hydrogen donor (Transfer Hydrogenolysis): Add the hydrogen donor (e.g., ammonium formate, 5-10 equiv.) to the reaction mixture and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring and Work-up:
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
-
Isolation:
Protocol 3: Functionalization of the Deprotected Amine with an Azide or Alkyne
This protocol describes the introduction of a click chemistry handle (azide or alkyne) onto the newly exposed amine.
A. Azide Functionalization (via Azido-NHS ester):
Materials:
-
Amine-conjugate from Protocol 2
-
Azido-NHS ester (e.g., N-Azidoacetylsuccinimide)
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Dissolve the amine-conjugate (1.0 equiv.) in anhydrous DMF or DMSO.
-
Add the Azido-NHS ester (1.1 equiv.).
-
Add DIPEA (2.0 equiv.) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the azide-functionalized conjugate by preparative HPLC.
B. Alkyne Functionalization (via Alkynoic Acid and EDC/NHS coupling):
Materials:
-
Amine-conjugate from Protocol 2
-
Alkynoic acid (e.g., Pent-4-ynoic acid)
-
EDC, NHS
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Follow the general procedure outlined in Protocol 1 , using the alkynoic acid as the carboxylic acid source and the amine-conjugate as the amine-containing molecule.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the azide- or alkyne-functionalized conjugate and its corresponding click partner.
Materials:
-
Azide-functionalized conjugate
-
Alkyne-containing molecule (or vice versa)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: A mixture of t-BuOH/H₂O or DMSO/H₂O
Procedure:
-
Dissolve the azide-functionalized conjugate (1.0 equiv.) and the alkyne-containing molecule (1.1 equiv.) in the chosen solvent system.
-
In a separate vial, prepare a fresh premix of CuSO₄ (0.1 equiv.) and THPTA or TBTA (0.5 equiv.).
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 equiv.).
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[12][13]
-
Monitor the reaction by LC-MS.
-
Purify the final triazole-linked conjugate by preparative HPLC.
Visualizations
General Workflow for Click Chemistry Application
Caption: Workflow for bioconjugation using this compound for click chemistry.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.[14]
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
Application Notes and Protocols for the Analytical Characterization of Cbz-NH-PEG1-CH2CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker commonly utilized in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The carboxybenzyl (Cbz) protecting group provides stability for the amine functionality during synthesis, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides a flexible bridge. The terminal carboxylic acid allows for conjugation to other molecules. Accurate and robust analytical methods are crucial for verifying the identity, purity, and stability of this linker to ensure the quality and reproducibility of the final bioconjugate.
These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis and subsequent conjugation reactions. A reversed-phase HPLC method is most suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a column oven, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the Cbz group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation: Expected HPLC Results
| Analyte | Expected Retention Time (min) | Purity (%) |
| This compound | 12-15 | >95%[1] |
| Potential Impurities | Variable | <5% |
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight and structural identity of this compound.
Experimental Protocol: LC-MS Analysis
-
LC System: As described in the HPLC protocol.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
Data Presentation: Expected LC-MS Results
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 268.1128 | 268.1130 ± 0.001 |
| [M+Na]⁺ | 290.0948 | 290.0950 ± 0.001 |
Logical Relationship Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
¹H NMR:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Cbz) | ~7.35 | m | 5H |
| CH₂ (Benzyl) | ~5.10 | s | 2H |
| NH (Carbamate) | ~5.50 | br s | 1H |
| O-CH₂-CH₂-NH | ~3.65 | t | 2H |
| O-CH₂-CH₂-NH | ~3.40 | q | 2H |
| O-CH₂-COOH | ~4.10 | s | 2H |
| CH₂-COOH | ~2.65 | t | 2H |
¹³C NMR:
| Carbon | Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~173 |
| C=O (Carbamate) | ~156 |
| Aromatic (Cbz) | ~136, 128.5, 128.0 |
| CH₂ (Benzyl) | ~67 |
| O-CH₂ (PEG) | ~70 |
| N-CH₂ (PEG) | ~41 |
| O-CH₂ (Acetic acid) | ~69 |
| CH₂ (Propanoic acid) | ~35 |
Signaling Pathway Diagram (Conceptual):
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound, confirming its overall chemical structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Measurement: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before sample analysis.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| N-H (Carbamate) | ~3350 | Stretching vibration |
| C-H (Aromatic) | ~3100-3000 | Stretching vibration |
| C-H (Aliphatic) | ~2950-2850 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=O (Carbamate) | ~1690 | Stretching vibration |
| C=C (Aromatic) | ~1600, 1495 | Ring stretching |
| C-O (Ether) | ~1100 | Stretching vibration |
Experimental Workflow Diagram:
References
Application Notes: Cbz-NH-PEG1-CH2CH2COOH in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker molecule designed for use in bioconjugation and drug delivery systems. Its unique structure, comprising a carbobenzyloxy (Cbz) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking therapeutic agents to targeting moieties or nanoparticles. This linker is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for therapeutic efficacy and safety.[1][2][3][4]
The key attributes of this linker are derived from its three distinct components:
-
Cbz-Protected Amine: The carbobenzyloxy group provides robust protection for the primary amine, preventing unwanted side reactions during synthesis and conjugation steps.[5][6] It can be selectively removed under specific conditions, such as catalytic hydrogenation, to expose the amine for subsequent modification.[5][7]
-
PEG1 Spacer: The short, single-unit polyethylene glycol spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[8][] In drug delivery, PEG linkers are known to improve pharmacokinetics, reduce immunogenicity, and prevent aggregation of hydrophobic drug payloads.[][10][11]
-
Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to amine-containing molecules (e.g., lysine (B10760008) residues on antibodies, amine-functionalized drugs) through the formation of a stable amide bond, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[12][13]
Key Applications
The bifunctional nature of this compound makes it suitable for a range of applications in drug delivery:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component helps to solubilize hydrophobic payloads and can enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[10][14]
-
PROTAC Development: This molecule serves as a foundational linker for synthesizing PROTACs, which consist of two ligands connected by a linker—one binding to a target protein and the other to an E3 ubiquitin ligase, inducing selective degradation of the target protein.[1][2][4]
-
Peptide Modification and Synthesis: The Cbz-protected amine is a classical feature in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.[5][15]
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, attaching targeting ligands or therapeutic agents to create advanced drug delivery vehicles.[12][16]
Physicochemical and Expected Performance Data
While specific experimental data for drug delivery systems using this compound is not extensively published, the expected performance characteristics can be inferred from the known properties of its components. The following tables summarize these expected properties in comparison to other linker types.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₅ | [3] |
| Molecular Weight | 267.28 g/mol | [3] |
| CAS Number | 1205751-19-4 | [3] |
| Appearance | White to off-white solid | [1] |
| Storage | Recommended at 2-8°C or -20°C for long-term storage | [3][17] |
| Solubility | Soluble in DMSO, DMF | [1] |
Table 2: Comparative Performance of PEG vs. Hydrophobic Linkers in ADCs
| Parameter | Conventional Hydrophobic Linker | Hydrophilic PEG Linker (e.g., this compound) | Rationale / Reference |
| Solubility of Conjugate | Low, especially with hydrophobic drugs | High | The hydrophilic PEG chain improves the overall water solubility of the ADC.[8][] |
| Tendency for Aggregation | High, limits Drug-to-Antibody Ratio (DAR) | Low | PEG masks the hydrophobicity of the payload, preventing aggregation and allowing for higher DAR.[10][11] |
| Pharmacokinetics (PK) | Rapid clearance from circulation | Prolonged half-life, increased plasma concentration | The "hydration shell" formed by PEG reduces non-specific clearance.[8][10] |
| Immunogenicity | Potential for immune recognition | Reduced | PEG can shield payload epitopes, lowering the risk of an immune response.[10] |
| In Vivo Efficacy | May be limited by poor PK and aggregation | Potentially enhanced due to improved stability and PK | Better stability and longer circulation time allow for more effective targeting.[11][14] |
Diagrams and Workflows
Molecular Structure and Functional Components
References
- 1. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Cbz-NH-PEG3-CH2CO2H, 462100-05-6 | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. purepeg.com [purepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. CBZ-NH-PEG1-CH2COOH | CAS:1260092-43-0 | Biopharma PEG [biochempeg.com]
- 17. medkoo.com [medkoo.com]
Application Notes and Protocols for the Experimental Use of Cbz-NH-PEG1-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH, with the IUPAC name 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, is a bifunctional linker molecule designed for applications in bioconjugation, peptide synthesis, and drug development.[1] Its structure incorporates three key chemical motifs: a carboxybenzyl (Cbz or Z) protected amine, a short polyethylene (B3416737) glycol (PEG1) spacer, and a terminal carboxylic acid. This combination of features makes it a versatile tool, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
The Cbz group provides robust protection for the primary amine, which can be selectively removed under specific conditions, typically catalytic hydrogenation.[1] This allows for sequential conjugation strategies. The hydrophilic single PEG unit enhances aqueous solubility and provides a defined spatial separation between conjugated molecules, which can be critical for biological activity.[2] The terminal carboxylic acid offers a reactive handle for coupling to amine-containing molecules, such as ligands for proteins of interest or E3 ubiquitin ligases, through stable amide bond formation.[3]
These application notes provide an overview of the properties of this compound and detailed protocols for its use in the synthesis of PROTACs, a leading modality in targeted protein degradation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for experimental planning, including reaction stoichiometry and storage conditions.
| Property | Value | Reference(s) |
| CAS Number | 1205751-19-4 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
| IUPAC Name | 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid |
Application: Synthesis of a PROTAC
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker. This compound is well-suited for this purpose, serving as the core of the linker.
The general workflow for synthesizing a PROTAC using this linker involves two main steps after the initial activation of the linker's carboxylic acid:
-
Amide Bond Formation: Coupling the activated linker with an amine-functionalized ligand (either for the POI or the E3 ligase).
-
Cbz Deprotection: Removal of the Cbz protecting group to reveal a primary amine.
-
Second Amide Bond Formation: Coupling the newly exposed amine with the second ligand (which has a carboxylic acid functionality).
This sequence can be reversed depending on the specific chemistry of the ligands.
Experimental Protocols
The following are detailed, illustrative protocols for the key steps in utilizing this compound for the synthesis of a PROTAC.
Protocol 1: Amide Bond Formation with an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine of a ligand (e.g., an E3 ligase ligand like pomalidomide (B1683931) with an appropriate amine handle).
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH₂)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amine-containing ligand (1.0-1.2 eq) in anhydrous DMF (volume sufficient to dissolve reactants, e.g., 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Cbz-NH-PEG1-CO-Ligand) by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Expected Outcome:
This procedure should yield the Cbz-protected linker-ligand conjugate. The yield will be dependent on the specific ligand used but is generally expected to be in the range of 60-90%.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This protocol details the removal of the Cbz protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Cbz-protected linker-ligand conjugate (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Cbz-protected linker-ligand conjugate (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add Pd/C (10-20% by weight of the substrate) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine product (H₂N-PEG1-CO-Ligand).
Expected Outcome:
The deprotection is typically high-yielding (>90%) and clean. The resulting amine is often used in the next step without further purification.
Protocol 3: Second Amide Bond Formation with a Carboxylic Acid-Containing Ligand
This protocol describes the final coupling step to form the PROTAC molecule.
Materials:
-
Deprotected amine product (from Protocol 2)
-
Carboxylic acid-containing ligand (Ligand-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting this compound with the deprotected amine product from Protocol 2 (1.0 eq) and the amine-containing ligand with a carboxylic acid-containing ligand (1.0-1.2 eq).
-
The reaction conditions, workup, and purification are analogous to the first coupling step.
Expected Outcome:
This final coupling reaction will produce the desired PROTAC molecule. Purification by flash chromatography or preparative HPLC is usually required to obtain the final product with high purity.
Signaling Pathway in Targeted Protein Degradation
The synthesized PROTAC, which incorporates the this compound linker, functions by hijacking the cell's ubiquitin-proteasome system (UPS). The diagram below illustrates this process.
The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can continue its catalytic cycle.
Conclusion
This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure allows for controlled, stepwise synthesis of complex molecules like PROTACs. The provided protocols, based on standard and robust chemical transformations, offer a reliable framework for the experimental application of this linker in the development of novel therapeutics for targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cbz-NH-PEG1-CH2CH2COOH, a PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, deprotected Cbz-amine, and di-pegylated byproducts. It is also possible to have residual solvents or reagents from the reaction mixture.
Q2: Which chromatographic method is most effective for purifying this compound?
For a small molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective purification method. This technique separates compounds based on their hydrophobicity, which allows for the efficient removal of more polar or less polar impurities.
Q3: What type of HPLC column and mobile phase is recommended for this purification?
A C18 or C8 column is a suitable starting point for the purification of this compound. The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of an acid modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is often necessary to ensure good peak shape for the carboxylic acid moiety.
Q4: How can I detect this compound during HPLC analysis if it has a low UV absorbance?
The Cbz (carboxybenzyl) protecting group provides a chromophore that allows for UV detection, typically around 254 nm. If sensitivity is an issue, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used as alternative detection methods.
Q5: Are there any non-chromatographic methods suitable for purifying this compound?
While chromatography is the primary method for achieving high purity, initial cleanup can be performed using liquid-liquid extraction to remove some impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Poor Separation in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | Non-optimal mobile phase pH. | Add a modifier like TFA or formic acid (0.05-0.1%) to both aqueous and organic mobile phases to suppress the ionization of the carboxylic acid. |
| Secondary interactions with the stationary phase. | Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Co-elution of Impurities | Inappropriate gradient slope. | Optimize the elution gradient. A shallower gradient around the elution time of the target compound can improve resolution. |
| Insufficient column efficiency. | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. |
Low Recovery of Purified Product
| Symptom | Possible Cause | Suggested Solution |
| Low yield after purification | Adsorption of the compound to the HPLC column. | Passivate the column with a few blank injections or add a small amount of a competitor molecule to the mobile phase. |
| Precipitation of the compound on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to adjust the injection solvent. | |
| Instability of the Cbz protecting group. | The Cbz group can be sensitive to certain conditions. Ensure the mobile phase is not strongly basic or acidic if lability is a concern.[1] |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or a corresponding preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized based on the elution profile of the compound.
-
Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity and identity.
-
Product Isolation: Pool the pure fractions and remove the organic solvent under reduced pressure (e.g., using a rotary evaporator). The remaining aqueous solution can be lyophilized to yield the final product as a solid.
Visualizations
References
Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Cbz-NH-PEG1-CH2CH2COOH while avoiding common issues such as aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a carboxybenzyl (Cbz) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This structure makes it a valuable tool in bioconjugation and peptide synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Cbz group serves as a stable protecting group for the amine, the PEG spacer enhances solubility and reduces steric hindrance, and the terminal carboxyl group allows for covalent attachment to other molecules.[2]
Q2: What are the key chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₅ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage | Store at 2-8°C, dry and sealed | [2] |
Q3: Why is aggregation a concern when using this linker, and what are the contributing factors?
A3: Aggregation can be a concern due to the physicochemical properties of the linker and the molecules it is conjugated to. The Cbz group is hydrophobic, which can contribute to aggregation in aqueous solutions, especially at high concentrations. The terminal carboxylic acid's protonation state is pH-dependent; at low pH, the neutral carboxylic acid is less soluble in water and can increase the propensity for aggregation. For PROTACs, the overall large and often lipophilic nature of the final molecule can lead to poor solubility and aggregation.[3]
Troubleshooting Guide: Aggregation Issues
This guide addresses specific issues related to aggregation that may be encountered during experiments with this compound.
Problem 1: The this compound linker itself is precipitating out of solution.
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Buffers | The Cbz group imparts hydrophobicity. Dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your downstream applications and does not exceed recommended levels (typically <10% v/v). |
| Incorrect pH | The terminal carboxylic acid has a pKa around 4-5. At or below this pH, the carboxyl group is protonated and less soluble in water. Ensure your buffer pH is well above the pKa (e.g., pH 7.4) to maintain the carboxylate form, which is more soluble. |
| High Concentration | Working with high concentrations of the linker can lead to aggregation. Try reducing the concentration of the linker in your stock solution and reaction mixture. |
Problem 2: The final conjugate (e.g., a PROTAC) is aggregating and precipitating.
| Possible Cause | Suggested Solution |
| Hydrophobicity of the Conjugate | The final molecule may be highly hydrophobic. The short PEG1 chain may not be sufficient to fully solubilize a very lipophilic conjugate. Consider using a linker with a longer PEG chain (e.g., PEG2, PEG4) to improve solubility.[4] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate. Screen a range of pH values and salt concentrations to find the optimal buffer for your specific molecule. |
| Impurities from the Reaction | Unreacted starting materials or byproducts from the conjugation reaction can sometimes promote aggregation. Ensure your purification protocol is effective at removing these impurities. |
| Inefficient Purification | Aggregates may be co-purifying with your desired product. Employ purification techniques that can separate monomers from aggregates, such as size-exclusion chromatography (SEC).[5] |
Experimental Protocols
1. Dissolution of this compound
This protocol provides a general method for dissolving the linker for use in bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the linker in a clean, dry microcentrifuge tube.
-
Add a small volume of anhydrous DMSO or DMF to the tube. A common starting concentration for a stock solution is 10-50 mM.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the activation of the terminal carboxylic acid of the linker and its subsequent conjugation to a molecule containing a primary amine.
Materials:
-
This compound stock solution in DMSO or DMF
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Reaction tubes
Procedure:
-
Dissolve the this compound linker in Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A 2- to 5-fold molar excess of both EDC and NHS over the linker is a good starting point.[6]
-
Add the EDC and NHS solutions to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated linker solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Proceed with the purification of the conjugate.
3. Purification of the Conjugate to Remove Aggregates
This protocol outlines the use of size-exclusion chromatography (SEC) to separate the monomeric conjugate from aggregates.
Materials:
-
Crude conjugate solution
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Filter the crude conjugate solution through a 0.22 µm filter to remove any large particulates.
-
Inject the filtered sample onto the SEC column.
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at an appropriate wavelength (e.g., 280 nm for proteins). Aggregates will typically elute first in the void volume, followed by the monomeric conjugate.
-
Collect fractions corresponding to the monomeric peak.
-
Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, LC-MS) to confirm the purity and identity of the conjugate.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting logic for aggregation issues.
References
Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH Deprotection
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Cbz-NH-PEG1-CH2CH2COOH. This bifunctional linker is crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting the Cbz group from this compound?
The most common and effective method for Cbz deprotection is catalytic hydrogenation.[3][4] This involves using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[3][5] Alternative methods include transfer hydrogenation and acid-mediated cleavage.[6][7]
-
Catalytic Hydrogenation: This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to cleave the Cbz group, yielding the free amine, toluene, and carbon dioxide.[3] It is known for its mild and clean reaction profile.[4]
-
Transfer Hydrogenation: For setups where handling hydrogen gas is a concern, transfer hydrogenation is a viable alternative.[7] It uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst.[7][8]
-
Acid-Mediated Deprotection: Strong acidic conditions, such as HBr in acetic acid or various HCl solutions, can also cleave the Cbz group.[6] This method is metal-free but can be harsh and may not be suitable for acid-sensitive substrates.[3][6]
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the free amine) at a lower Rf value indicates reaction progression.
-
LC-MS: This technique provides a more definitive analysis by showing the decrease in the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.
Q3: What are the main challenges in purifying the final product, NH2-PEG1-CH2CH2COOH?
The product is a zwitterionic and highly polar molecule, which can present purification challenges. Its high water solubility can make extraction from aqueous media inefficient. Column chromatography can also be difficult due to the polar nature of the compound. Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol (B129727) gradient with a modifier like TFA or formic acid is often the most effective purification method.
Troubleshooting Guide
Problem: Incomplete or Slow Reaction
If you observe significant amounts of starting material remaining after the expected reaction time, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Poor Catalyst Activity | Use a fresh batch of high-quality Pd/C catalyst. Ensure the catalyst is not old or has been improperly stored. For hydrogenation, sometimes a "wet" catalyst (50% water by weight) is more active. |
| Catalyst Poisoning | If the starting material was synthesized using sulfur-containing reagents, trace amounts can poison the palladium catalyst.[9] Consider pre-treating the starting material or adding fresh catalyst aliquots during the reaction.[9] |
| Insufficient Hydrogen | For catalytic hydrogenation, ensure the system is properly sealed and purged with hydrogen. Use a hydrogen balloon or a Parr shaker to maintain positive pressure. For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate) is used. |
| Solvent Choice | The choice of solvent can impact reaction rate. Protic solvents like methanol, ethanol (B145695), or acetic acid are commonly used and often effective.[3] Ensure the starting material is fully dissolved. |
| Sub-optimal Temperature | While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes increase the reaction rate.[3] However, be cautious as higher temperatures can sometimes lead to side reactions. |
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol provides a general method for the deprotection of this compound using catalytic hydrogenation.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen. Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as necessary.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm to 50 psi), 10% Pd/C, MeOH or EtOH, Room Temp to 60°C[3][10] | Mild, clean byproducts (toluene, CO₂), high yield.[4] | Requires H₂ gas handling, catalyst is flammable and can be poisoned.[6] |
| Transfer Hydrogenation | Ammonium formate or Cyclohexene, 10% Pd/C, MeOH, Reflux[7][8] | Avoids direct use of H₂ gas, generally good yields. | Requires higher temperatures, removal of hydrogen donor byproducts. |
| Acid-Mediated Cleavage | HBr in Acetic Acid (AcOH) or HCl in organic solvent[6] | Metal-free, rapid reaction.[6] | Harsh conditions, not suitable for acid-labile functional groups, corrosive reagents.[3] |
Visual Guides
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the deprotection and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. thalesnano.com [thalesnano.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the conjugation of Cbz-NH-PEG1-CH2CH2COOH to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound? A1: The conjugation relies on forming a stable amide bond between the terminal carboxylic acid (-COOH) of the PEG linker and a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved by activating the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
Q2: What is the optimal pH for the conjugation reaction? A2: A two-step pH process is highly recommended for maximum efficiency.[2]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[3][4]
-
Conjugation Step: The reaction of the resulting NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.2-8.0.[3][4]
Q3: Which buffers should I use for the activation and coupling steps? A3: It is critical to use buffers that do not contain competing functional groups (amines or carboxylates).[5][6]
-
For Activation (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is ideal.[2][3]
-
For Conjugation (pH 7.2-8.0): Phosphate-buffered saline (PBS) or borate (B1201080) buffer are excellent choices.[5][7]
-
Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule, leading to low or no conjugation efficiency.[5][6]
Q4: What are the recommended molar ratios of the reagents? A4: The optimal ratios should be determined empirically for each specific application, but a good starting point is to use an excess of the linker and coupling reagents relative to the amine-containing molecule.[6] See Table 2 for detailed recommendations.
Q5: How can I stop or "quench" the reaction? A5: The reaction can be quenched by adding a small molecule with a primary amine to consume any remaining active NHS-esters. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine.[5][7] To specifically quench the EDC reagent before adding your target molecule in a two-step protocol, 2-mercaptoethanol (B42355) can be used.[1][3]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound.
Problem: My conjugation efficiency is very low or has failed completely.
-
Potential Cause 1: Inactive EDC or NHS.
-
EDC and NHS are moisture-sensitive and can hydrolyze over time if not stored properly.[2][8] EDC, in particular, degrades easily in the presence of air humidity.[8]
-
Solution: Use fresh, high-quality EDC and NHS. Always allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[2][6] Prepare stock solutions immediately before use.
-
-
Potential Cause 2: Suboptimal pH.
-
Using the wrong pH for either the activation or conjugation step will severely reduce efficiency.[6]
-
Solution: Carefully prepare and verify the pH of your buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for activation, then adjust the pH to 7.2-8.0 with a buffer like PBS for the conjugation step.[3][4]
-
-
Potential Cause 3: Hydrolysis of the NHS-ester intermediate.
-
Potential Cause 4: Competing nucleophiles in the buffer.
Problem: My protein/antibody is precipitating during the reaction.
-
Potential Cause 1: High degree of labeling (over-PEGylation).
-
Attaching too many PEG linker molecules can alter the protein's surface charge and solubility, leading to aggregation.[6][9]
-
Solution: Reduce the molar excess of the this compound linker in the reaction. Perform a titration experiment to find the optimal linker-to-protein ratio that provides sufficient conjugation without causing precipitation.
-
-
Potential Cause 2: Unsuitable buffer conditions.
-
The protein may be unstable at the reaction pH or in the chosen buffer system.
-
Solution: Ensure the protein is stable in the chosen conjugation buffer (pH 7.2-8.0). Consider adding stabilizing excipients like 5% glycerol (B35011) to your buffers.[10][11] You can also try performing the reaction at a lower temperature (4°C), although this will require a longer incubation time.[9]
-
-
Potential Cause 3: High local concentration of reagents.
-
Adding the dissolved PEG linker or coupling reagents too quickly can create localized high concentrations that promote aggregation.[9]
-
Solution: Add the reagents to the protein solution slowly while gently mixing.
-
Data Presentation
Table 1: Recommended Buffers and pH for Two-Step Conjugation
| Step | Recommended Buffer | Optimal pH Range | Notes |
|---|---|---|---|
| Activation | MES | 4.5 - 6.0 | Free of carboxyl and amine groups.[2][3] |
| Conjugation | PBS, Borate Buffer | 7.2 - 8.0 | Free of primary amine groups.[5][7] |
Table 2: Recommended Starting Molar Ratios of Reagents
| Reagent | Molar Excess (relative to...) | Recommended Range | Purpose |
|---|---|---|---|
| This compound | Amine-containing molecule | 10 to 20-fold | To drive the reaction towards the desired PEGylated product.[6] |
| EDC | Carboxylic acid groups | 2 to 10-fold | To ensure efficient activation of the carboxylic acid.[6] |
| NHS (or Sulfo-NHS) | Carboxylic acid groups | 2 to 5-fold | To stabilize the activated intermediate and improve efficiency.[6] |
Table 3: Quick Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low/No Yield | Inactive EDC/NHS | Use fresh reagents; allow vials to warm to room temp before opening.[2][8] |
| Incorrect pH | Verify activation buffer is pH 4.5-6.0 and coupling buffer is pH 7.2-8.0.[6] | |
| Hydrolysis of NHS-ester | Perform conjugation step immediately after activation.[2] | |
| Competing amines in buffer | Use amine-free buffers like MES and PBS.[6] | |
| Precipitation | Over-labeling | Reduce the molar excess of the PEG linker.[6] |
| Unstable protein | Add a stabilizer like 5% glycerol; perform reaction at 4°C.[9][10] |
| | High local reagent concentration | Add reagents slowly with gentle mixing.[9] |
Experimental Protocols
Protocol: Two-Step Aqueous Conjugation
This protocol describes the activation of this compound and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Amine-containing protein/molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF for preparing stock solutions
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[1] Prepare stock solutions (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use. Discard unused stock solutions.
-
Dissolve this compound in Activation Buffer or anhydrous DMSO to a known concentration.
-
Prepare your amine-containing protein in the Coupling Buffer.
-
-
Activation of PEG Linker (Step 1):
-
Conjugation to Target Molecule (Step 2):
-
Immediately add the activated PEG linker solution from Step 2 to your protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[3][7]
-
The molar ratio of the activated linker to the protein should be optimized, but a 10-20 fold molar excess of the linker is a good starting point.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[2]
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Characterization:
Visualizations
Caption: General workflow for protein PEGylation.[6]
Caption: EDC/NHS reaction pathway for amide bond formation.[1]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Cbz-NH-PEG1-CH2CH2COOH
Welcome to the technical support center for Cbz-NH-PEG1-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and product impurities encountered during the synthesis, storage, and use of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a carboxybenzyl (Cbz)-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This linker allows for the covalent conjugation of a target protein ligand and an E3 ligase ligand to form a PROTAC molecule. The PEG spacer enhances solubility and provides appropriate spatial orientation between the two ligands.
Q2: What are the common impurities that can be present in a commercial batch of this compound?
Impurities in this compound can arise from the manufacturing process of the PEG linker itself or from the subsequent synthetic modifications. Potential impurities include:
-
PEG-related impurities: Ethylene glycol and diethylene glycol can be present as remnants from the PEG synthesis.
-
Oxidative degradation products: Over time, particularly with improper storage, the PEG chain can undergo oxidation to form byproducts such as formaldehyde, acetaldehyde, and glycolic acid.
-
Synthesis-related byproducts: Depending on the synthetic route, trace amounts of starting materials or reagents may be present.
Q3: How should I properly store this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: For long-term storage, a temperature of -20°C is advisable. For short-term storage, 4°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG linker.
-
Light: Protect from light to prevent potential photo-degradation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Side Reactions During Amide Coupling
Symptom: You are coupling this compound to an amine-containing molecule (e.g., a protein ligand) using a coupling reagent like HATU or EDC, and you observe low yield of the desired product or the presence of unexpected byproducts in your reaction mixture.
Potential Causes and Solutions:
-
Guanidinylation of the coupling partner's amine: Uronium-based coupling reagents like HATU and HBTU can react with the free amine of your coupling partner to form a guanidinium (B1211019) byproduct, which terminates the reaction.
-
Solution: Pre-activate the carboxylic acid of this compound with the coupling reagent for a short period (e.g., 5-15 minutes) before adding your amine-containing molecule. This allows the formation of the active ester and minimizes the direct reaction of the coupling reagent with your amine.
-
-
Racemization: While not an issue for this compound itself, if you are coupling it to a chiral amine, the conditions can sometimes lead to epimerization at the chiral center.
-
Solution: Use a coupling additive such as HOBt or HOAt to suppress racemization. Keep the reaction temperature low (0°C to room temperature) and minimize the reaction time.
-
-
Formation of Urea (B33335) Byproducts: Carbodiimide reagents like EDC and DCC, as well as uronium reagents like HATU, generate urea byproducts (e.g., DCU, tetramethylurea). These can sometimes be difficult to remove during purification.
-
Solution: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from EDC or HATU, purification by reverse-phase HPLC is typically effective.
-
Illustrative Data on Coupling Efficiency (Hypothetical):
| Coupling Protocol | Desired Product Yield (%) | Guanidinium Byproduct (%) |
| Standard (all reagents mixed at once) | 65 | 25 |
| Pre-activation of Carboxylic Acid | 90 | <5 |
Issue 2: Side Reactions During Cbz Deprotection
Symptom: You have successfully coupled the this compound linker and are now trying to remove the Cbz protecting group via catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst), but you are observing incomplete reaction or the formation of byproducts.
Potential Causes and Solutions:
-
Incomplete Deprotection: The Cbz group may not be fully removed.
-
Solution: Ensure the catalyst is active and not poisoned. Increase the reaction time or the pressure of hydrogen gas. The use of a fresh batch of catalyst is recommended. Transfer hydrogenolysis using reagents like ammonium (B1175870) formate (B1220265) can sometimes be more effective.
-
-
Side Reactions on Other Functional Groups: If your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), they may be reduced under the hydrogenolysis conditions.
-
Solution: If selective deprotection is required, consider alternative methods for Cbz removal that do not involve hydrogenation. Acid-mediated deprotection (e.g., with HBr in acetic acid) can be an option, but you must first assess the acid stability of the rest of your molecule.[1]
-
Illustrative Data on Cbz Deprotection Methods (Hypothetical):
| Deprotection Method | Desired Product Yield (%) | Incomplete Deprotection (%) |
| H₂/Pd-C, 1 atm, 4h | 70 | 25 |
| H₂/Pd-C, 50 psi, 8h | >95 | <2 |
| HBr/Acetic Acid | 85 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing substrate (1.0-1.2 eq.) in anhydrous DMF.
-
Add the solution of the amine to the pre-activated linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Workflow for amide coupling with pre-activation.
Caption: Cbz deprotection via catalytic hydrogenolysis.
References
Navigating the Nuances of Cbz-NH-PEG1-CH2CH2COOH NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The interpretation of Nuclear Magnetic Resonance (NMR) spectra for bifunctional linkers like Cbz-NH-PEG1-CH2CH2COOH is a critical step in ensuring the quality and success of subsequent bioconjugation and drug development endeavors. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the NMR analysis of this molecule, complete with frequently asked questions, detailed experimental protocols, and a logical workflow for problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: While the exact chemical shifts can vary slightly based on the solvent, concentration, and instrument, the following table provides an expected range for the key proton signals of this compound. These values are based on the analysis of similar structures and general principles of NMR spectroscopy.
| Protons | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | Cbz Aromatic | 7.30 - 7.40 | Multiplet | 5H |
| Cbz-CH ₂ | Cbz Benzylic | ~5.10 | Singlet | 2H |
| NH | Carbamate | 5.0 - 5.5 (often broad) | Broad Singlet | 1H |
| -O-CH ₂-CH₂-NH- | PEG backbone | ~3.65 | Triplet | 2H |
| -O-CH₂-CH ₂-NH- | PEG backbone | ~3.40 | Triplet | 2H |
| -O-CH ₂-CH₂-COOH | Propanoic acid | ~3.75 | Triplet | 2H |
| -CH₂-CH ₂-COOH | Propanoic acid | ~2.60 | Triplet | 2H |
| COOH | Carboxylic acid | 10 - 12 (often very broad) | Broad Singlet | 1H |
Q2: My spectrum shows small peaks flanking the main PEG signals at approximately ±0.175 ppm. Are these impurities?
A2: Not necessarily. These are likely ¹³C satellite peaks. Due to the natural 1.1% abundance of the ¹³C isotope, protons attached to a ¹³C atom will be split, giving rise to these small satellite peaks on either side of the main ¹²C-H signal.[1][2][3] For molecules with repeating units like PEG, the intensity of these satellites can become more noticeable. To confirm, you can acquire a ¹³C-decoupled ¹H NMR spectrum, which will cause these satellite peaks to disappear.[2]
Q3: The NH and/or COOH proton signals in my spectrum are very broad or not visible at all. What could be the reason?
A3: Protons attached to heteroatoms like nitrogen (NH) and oxygen (OH) are exchangeable and their signals are often broad due to chemical exchange with trace amounts of water or other exchangeable protons in the sample.[4] Their chemical shifts can also be highly dependent on concentration, temperature, and solvent. To confirm the presence of these peaks, you can perform a D₂O exchange experiment. After adding a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the NH and COOH signals should disappear or significantly decrease in intensity.[4]
Q4: The baseline of my spectrum is rolling or distorted. How can I fix this?
A4: A rolling baseline can be caused by several factors, including improper phasing of the spectrum, very broad background signals from solid material, or issues with the spectrometer's digital filtering.[5] Try re-phasing the spectrum manually. If that doesn't resolve the issue, ensure your sample is fully dissolved and free of any particulate matter. If the problem persists, consulting with the NMR facility manager to check the instrument's settings is recommended.
Troubleshooting Guide
This section addresses specific issues you might encounter with your NMR spectrum of this compound and provides a logical workflow for resolving them.
Problem 1: Unexpected Peaks in the Spectrum
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | Check for characteristic peaks of common laboratory solvents (e.g., ethyl acetate, dichloromethane (B109758), acetone). Compare the observed peaks with a reference table of solvent chemical shifts. To remove volatile solvents, co-evaporate your sample with a solvent in which it is soluble but the impurity is more volatile (e.g., dichloromethane to remove ethyl acetate).[4] |
| Starting Material or Reagent Impurities | Review the synthesis of this compound and obtain NMR spectra of the starting materials and reagents to identify potential carry-over impurities. |
| Side Products from Synthesis | Consider potential side reactions that could have occurred during the synthesis and predict the NMR signals of the resulting byproducts. |
| ¹³C Satellites | As mentioned in the FAQs, small, evenly spaced peaks around the large PEG signals are likely ¹³C satellites.[1][2][3] |
Problem 2: Broad or Poorly Resolved Peaks
| Possible Cause | Troubleshooting Steps |
| Poor Shimming | The magnetic field homogeneity needs to be optimized. This is a standard procedure on all modern NMR spectrometers. If you are unsure how to do this, ask for assistance from the instrument manager.[4] |
| Sample Concentration Too High | Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[4] Dilute your sample and re-acquire the spectrum. |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned. |
| Incomplete Dissolution | If the sample is not fully dissolved, this can lead to poor field homogeneity and broad peaks.[4] Ensure your sample is completely in solution before acquiring the spectrum. |
Problem 3: Incorrect Integration Values
| Possible Cause | Troubleshooting Steps |
| Overlapping Peaks | If peaks are overlapping, the integration will not be accurate. Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) which may shift the peaks and improve resolution.[4] |
| Poor Phasing | An incorrectly phased spectrum will lead to inaccurate integration. Carefully re-phase the spectrum manually. |
| Low Signal-to-Noise Ratio | For low concentration samples, the signal-to-noise ratio may be too low for accurate integration. Increase the number of scans to improve the signal intensity.[5] |
| Presence of ¹³C Satellites in Integration Region | Ensure that the integration regions for the main peaks do not include the ¹³C satellite peaks. |
Experimental Protocols
A well-prepared sample and correctly set up experiment are crucial for obtaining a high-quality NMR spectrum.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. Avoid introducing any solid particles into the tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition (General Parameters for a 400 MHz Spectrometer)
-
Experiment: Standard 1D Proton (¹H) NMR.
-
Solvent: Specify the deuterated solvent used (e.g., CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 30° or 45° pulse is usually sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues with your this compound NMR spectrum.
References
Cbz-NH-PEG1-CH2CH2COOH storage and handling conditions
This technical support guide is designed for researchers, scientists, and drug development professionals using Cbz-NH-PEG1-CH2CH2COOH. Here you will find essential information on storage, handling, and troubleshooting to ensure the successful application of this linker in your experiments.
Product Identification
It is crucial to correctly identify the specific PEG linker for your research. Note the distinction between two similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1205751-19-4 | C13H17NO5 | 267.28 |
| Cbz-NH-PEG1-CH2COOH | 1260092-43-0 | C12H15NO5 | 253.25 |
This guide specifically pertains to This compound (CAS: 1205751-19-4) .
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for solid this compound?
To ensure the long-term stability and integrity of solid this compound, please adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1][2][3] For short-term storage (days to weeks), 2-8°C is acceptable. | Minimizes thermal degradation of the PEG chain. |
| Light | Protect from light.[1][2][3] | Prevents light-induced degradation. |
| Moisture | Store in a dry, tightly sealed container. | PEG compounds can be hygroscopic, and moisture can lead to hydrolysis of the carbamate (B1207046) linkage. |
| Handling | Allow the vial to equilibrate to room temperature before opening. | Prevents condensation of moisture inside the vial. |
Q2: How should I prepare and store stock solutions of this compound?
For optimal results, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvents | High-quality, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. | PEG linkers are generally soluble in many organic solvents.[4] |
| Temperature | Store stock solutions at -20°C or -80°C. | Reduces the rate of degradation in solution. |
| Aliquoting | Aliquot stock solutions into single-use volumes. | Avoids multiple freeze-thaw cycles which can degrade the compound. |
| Container | Use glass vials with screw caps (B75204) that have a Teflon liner. | Ensures a tight seal to prevent solvent evaporation and moisture entry. |
Q3: What are the primary degradation pathways for this linker?
The main degradation pathways for this compound are:
-
Thermo-oxidative degradation: The polyethylene (B3416737) glycol (PEG) chain can undergo random scission in the presence of heat and oxygen.
-
Hydrolysis: The carbamate linkage can be susceptible to hydrolysis, particularly under non-neutral pH conditions.
Troubleshooting Guide
Problem 1: Low yield during PROTAC synthesis.
Low yields in PROTAC synthesis can be attributed to several factors. Here is a logical workflow to diagnose the issue:
Caption: A step-by-step workflow for troubleshooting low PROTAC yield.
-
Starting Material Integrity : Confirm the purity of your ligands and the this compound linker using methods like LC-MS or NMR. Ensure the linker has not degraded during storage.
-
Amine Coupling Step : The formation of the amide bond is a critical step. If conversion is low, consider optimizing the coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA), and solvent.[5] If your amine-containing starting material is a TFA salt, ensure it is adequately neutralized with a base.[5]
-
Purification Strategy : PEGylated molecules can be highly polar and may adhere strongly to normal-phase silica (B1680970) gel, leading to poor recovery.[5] Reverse-phase preparative HPLC (RP-HPLC) is often a more suitable purification method for PROTACs.[5]
Problem 2: The "Hook Effect" - Reduced degradation at high PROTAC concentrations.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
Caption: Illustration of the "Hook Effect" in PROTAC experiments.
-
Dose-Response Curve : Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a bell-shaped curve, characteristic of the hook effect, is present.
-
Test Lower Concentrations : Evaluate your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for coupling the carboxylic acid of this compound to an amine-containing ligand (e.g., an E3 ligase ligand).
-
Dissolution : Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon).
-
Base Addition : Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Coupling Agent Preparation : In a separate vial, dissolve a coupling agent such as HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Reaction Initiation : Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring : Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Work-up and Purification : Once the reaction is complete, proceed with an appropriate aqueous work-up and purify the product, preferably by reverse-phase HPLC.
Note: This is a general protocol and may require optimization based on the specific properties of the ligands being used.
References
Technical Support Center: Synthesis of Cbz-NH-PEG1-CH2CH2COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cbz-NH-PEG1-CH2CH2COOH, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
The synthesis of this compound can be approached through two primary synthetic routes. This guide addresses common issues that may arise in each route.
Route 1: Cbz Protection of 2-(2-aminoethoxy)acetic acid
This route involves the direct protection of the amino group of 2-(2-aminoethoxy)acetic acid with a carboxybenzyl (Cbz) group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Decomposition of Cbz-Cl: Benzyl (B1604629) chloroformate (Cbz-Cl) is sensitive to moisture and low pH.[1][2] 2. Inadequate Base: Insufficient or inappropriate base can lead to incomplete deprotonation of the amine and neutralization of the HCl byproduct.[1] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use fresh, high-quality Cbz-Cl. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Maintain the pH of the reaction mixture between 8 and 10.[2] 2. Use a suitable base such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). A mixed base system of Na2CO3 and NaHCO3 can effectively maintain the optimal pH range.[2] 3. While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can improve the reaction rate. |
| Formation of Multiple Products/Impurities | 1. Di-Cbz Protected Product: Under strongly basic conditions or with a large excess of Cbz-Cl, the carboxylate may be activated, leading to undesired side products. 2. Benzyl Alcohol Impurity: Hydrolysis of Cbz-Cl will produce benzyl alcohol. | 1. Carefully control the stoichiometry of Cbz-Cl (typically 1.05-1.2 equivalents). Maintain the pH in the recommended range of 8-10.[2] 2. Ensure anhydrous reaction conditions to minimize Cbz-Cl hydrolysis. Benzyl alcohol can typically be removed during aqueous workup or by column chromatography. |
| Difficult Purification | 1. High Polarity of the Product: The presence of both a carboxylic acid and a carbamate (B1207046) group makes the product highly polar and water-soluble, which can complicate extraction and chromatography. 2. Emulsion Formation During Workup: The amphiphilic nature of the product and byproducts can lead to the formation of emulsions during extraction. | 1. Acidify the aqueous layer to a pH of ~2 with dilute HCl before extraction with an organic solvent like ethyl acetate (B1210297) to protonate the carboxylate and increase its organic solubility.[3] Use a more polar solvent system for column chromatography (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexanes with a small amount of acetic acid). 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be effective. |
Route 2: Alkylation of Cbz-protected 2-(2-aminoethoxy)ethanol (B1664899) followed by Oxidation/Hydrolysis
This alternative route involves the Cbz protection of 2-(2-aminoethoxy)ethanol, followed by a Williamson ether synthesis with a protected haloacetic acid (e.g., tert-butyl bromoacetate), and subsequent deprotection of the ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Williamson Ether Synthesis | 1. Incomplete Deprotonation of the Alcohol: The alkoxide may not be fully formed if the base is not strong enough. 2. Elimination Side Reaction: If a sterically hindered haloacetic acid derivative is used, or if the reaction is run at high temperatures, elimination to form an alkene can compete with the desired SN2 reaction.[4] 3. Low Reactivity of the Alkyl Halide: The reactivity of the haloacetic acid derivative may be insufficient. | 1. Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[4] 2. Use a primary alkyl halide (e.g., bromoacetic acid derivative) to favor the SN2 reaction. Maintain a moderate reaction temperature.[4] 3. Consider using the corresponding iodoacetic acid derivative, which is more reactive than the bromo or chloro analogs. This can be generated in situ by adding a catalytic amount of sodium iodide. |
| Difficult Ester Hydrolysis/Deprotection | 1. Harsh Hydrolysis Conditions Affecting the Cbz Group: Strong acidic or basic conditions for ester hydrolysis can potentially cleave the Cbz protecting group. | 1. If a tert-butyl ester is used, it can be selectively cleaved under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that are generally compatible with the Cbz group. For other esters, carefully controlled basic hydrolysis with a reagent like lithium hydroxide (B78521) at low temperatures can be effective. |
| Formation of Byproducts | 1. Formation of a Dimer: If the starting Cbz-protected amino alcohol is not fully deprotonated, it can act as a nucleophile and react with the alkylated product. | 1. Ensure complete deprotonation of the alcohol with a sufficient amount of a strong base before adding the haloacetic acid derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Cbz protection of an amine?
A1: The optimal pH for Cbz protection of an amine using benzyl chloroformate is typically between 8 and 10. A pH that is too low can lead to the decomposition of the Cbz-Cl, while a pH that is too high may cause racemization if a chiral center is present.[2]
Q2: What are the best solvents for the Cbz protection reaction?
A2: A mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane with water is commonly used.[1] This allows for the dissolution of both the organic Cbz-Cl and the water-soluble amine starting material. Some protocols also report successful Cbz protection in water alone.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a stain such as ninhydrin (B49086) can be used to visualize the starting material (primary amine), which will no longer be present upon complete reaction.
Q4: What is a typical yield for the synthesis of this compound?
A4: While specific yields for this exact molecule are not widely reported in the literature, yields for similar Cbz protection reactions of amino acids and amino alcohols are generally high, often in the range of 80-95%, assuming proper reaction conditions and purification.[1][6]
Q5: What are the storage conditions for this compound?
A5: It is recommended to store this compound at -20°C for long-term storage to prevent degradation.[7]
Experimental Protocols
Protocol 1: Cbz Protection of 2-(2-aminoethoxy)acetic acid
-
Dissolution: Dissolve 2-(2-aminoethoxy)acetic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0°C and add sodium bicarbonate (2.0 eq).
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Cbz Protection of Amines
| Parameter | Value | Reference |
| pH Range | 8 - 10 | [2] |
| Temperature | 0°C to Room Temperature | [1] |
| Typical Yield | 80 - 95% | [1][6] |
| Reaction Time | 12 - 24 hours | [1] |
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to Cbz-NH-PEG1-CH2CH2COOH and Other PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the entire construct. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their favorable properties.[1][2] This guide provides an objective comparison of Cbz-NH-PEG1-CH2CH2COOH, a short-chain PEG linker, with other PEG linkers of varying lengths and compositions, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit (PEG1).[3][4][5][6][7] It incorporates a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid. The Cbz group serves as a protecting group for the amine functionality, which can be selectively removed during synthesis, while the carboxylic acid allows for conjugation to another molecule, typically via an amide bond formation.[8] This short-chain PEG linker is primarily utilized in the synthesis of PROTACs, where precise spatial control between the target protein ligand and the E3 ligase ligand is paramount.[3][5][6]
The Pivotal Role of PEG Linkers in Bioconjugation
PEG linkers are prized in drug development for several key advantages that address the challenges associated with hydrophobic drugs and complex biomolecules:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic payloads, preventing aggregation and improving formulation.[1][2]
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[9]
-
Reduced Immunogenicity : The flexible PEG chain can mask epitopes on proteins, potentially lowering the risk of an immune response.
-
Tunable Length and Flexibility : The ability to precisely control the number of PEG units allows for the optimization of the distance between the two conjugated molecules, which is crucial for the biological activity of constructs like PROTACs.[1]
Comparative Analysis of PEG Linker Performance in PROTACs
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[10] The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[11][12]
Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency of a PROTAC.[13][14]
| Target Protein | E3 Ligase | Linker Composition | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | ~12-29 | < 500 | > 90 | [12] |
| BRD4 | CRBN | PEG | 0 or 4-5 PEG units | < 500 | > 90 | [12] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [12] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | 42.23 (PI3Kγ), 45.4 (mTOR) | 88.6 (PI3Kγ), 74.9 (mTOR) | [15] |
Note: Direct comparison of DC50 and Dmax values across different studies can be challenging due to variations in cell lines, experimental conditions, and the specific ligands used.
As the table above illustrates, there is no universal "optimal" linker length. For instance, in BRD4-targeting PROTACs, very short or longer PEG linkers were more effective than those with intermediate lengths when recruiting the CRBN E3 ligase.[12] Conversely, for TBK1 degradation, a linker length of at least 12 atoms was required to observe any activity, with potency peaking at a 21-atom linker.[12] This highlights the necessity of synthesizing and evaluating a range of linker lengths for each new PROTAC system.
The structural rigidity of the linker also plays a crucial role. While flexible linkers like PEG and alkyl chains are synthetically accessible, more rigid linkers containing cyclic motifs (e.g., piperazine, piperidine) can pre-organize the PROTAC into a bioactive conformation, potentially improving the stability of the ternary complex.[2][16]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of PROTACs with varying PEG linkers.
Protocol 1: General Synthesis of a PROTAC using a Cbz-NH-PEG-COOH Linker
This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional Cbz-protected PEG linker.
Materials:
-
POI ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
Cbz-NH-PEGn-COOH linker (e.g., this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: H2 gas, Palladium on carbon (Pd/C)
-
Anhydrous solvents: DMF (N,N-Dimethylformamide), Methanol
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Purification: Preparative HPLC (High-Performance Liquid Chromatography)
Procedure:
-
First Amide Coupling:
-
Dissolve the POI ligand (1 equivalent) and the Cbz-NH-PEGn-COOH linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
-
-
Cbz Deprotection:
-
Dissolve the purified POI-linker intermediate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Second Amide Coupling:
-
Dissolve the deprotected POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
-
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different PEG linkers
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can help illustrate the complex processes involved in PROTAC-mediated protein degradation and the experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The selection of a PEG linker is a critical step in the design of effective bioconjugates like ADCs and PROTACs. While this compound offers a short, synthetically versatile option for precise spatial control, the optimal linker is highly dependent on the specific biological context. A systematic approach, involving the synthesis and evaluation of a series of linkers with varying lengths and compositions, is essential for identifying the most potent and efficacious therapeutic candidates. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to rationally design and optimize the next generation of targeted therapies.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 4. This compound | 1205751-19-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound [myskinrecipes.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Cbz-NH-PEG1-CH2CH2COOH and Alternatives for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cbz-NH-PEG1-CH2CH2COOH, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, with its common alternatives. The selection of a linker is a critical step in the design of effective PROTACs, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This document outlines the key characterization data, experimental protocols, and the underlying mechanism of action to inform the rational design of novel protein degraders.
Characterization of PROTAC Linkers
The subject of this guide, this compound, is a short polyethylene (B3416737) glycol (PEG) linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. Due to common naming ambiguities, it is often confused with a closely related structure. This section clarifies the properties of both molecules and introduces key alternatives that utilize different amine-protecting groups, namely tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).
Table 1.1: Physicochemical Properties of Cbz-Protected PEG1 Linkers
| Property | This compound | Cbz-NH-PEG1-CH2COOH |
| IUPAC Name | 3-(2-(((benzyloxy)carbonyl)amino)ethoxy)propanoic acid[1] | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid[2] |
| CAS Number | 1205751-19-4[1][3] | 1260092-43-0[4] |
| Molecular Formula | C13H17NO5[3] | C12H15NO5[2][4] |
| Molecular Weight | 267.28 g/mol [3] | 253.25 g/mol [2][4] |
| Appearance | Solid[3] | White to off-white solid |
| Purity | Typically ≥95% | Typically ≥95%[2] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
| Storage | Long term at -20°C, short term at 4°C[1] | Powder: -20°C for 3 years[4] |
Table 1.2: Comparison with Alternative PEG1 Linkers (Boc and Fmoc Protected)
| Property | Boc-NH-PEG1-CH2CH2COOH | Fmoc-NH-PEG1-CH2COOH |
| IUPAC Name | 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid | 2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid |
| CAS Number | 1365655-91-9 | 260367-12-2[5] |
| Molecular Formula | C10H19NO5 | C20H21NO5 |
| Molecular Weight | 233.26 g/mol | 355.39 g/mol |
| Appearance | Solid or viscous liquid | White solid |
| Amine Deprotection | Acidic conditions (e.g., TFA) | Basic conditions (e.g., piperidine)[5] |
| Key Advantage | Stable to a wide range of non-acidic conditions. | Orthogonal to acid-labile groups (e.g., Boc). |
Performance and Selection Criteria
The choice between Cbz, Boc, and Fmoc protecting groups is a critical decision in the synthesis of a PROTAC and depends on the chemical stability of the protein of interest (POI) ligand and the E3 ligase ligand. This selection dictates the deprotection strategy needed to reveal the amine for subsequent coupling reactions.
-
Cbz (Carboxybenzyl): This group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). This method is effective but may be incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
-
Boc (tert-Butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This is a very common and robust protecting group, but it cannot be used if other components of the PROTAC are acid-labile.
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed by a base, typically a piperidine (B6355638) solution. This provides an orthogonal deprotection strategy to acid-labile Boc groups, making it a staple in solid-phase peptide synthesis and useful for complex PROTACs with multiple protecting groups.
While no direct head-to-head studies quantitatively comparing the in-cell performance of PROTACs differing only by the initial linker protecting group are readily available, the linker's primary role is to enable a successful and high-yield synthesis. The ultimate degradation performance (DC50, Dmax) is more critically dependent on the linker's length, composition (PEG vs. alkyl), and the attachment points on the two ligands, as these factors govern the geometry and stability of the ternary complex. PEG linkers, in general, are known to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
Experimental Protocols
The synthesis of a PROTAC is a multi-step process. Below is a representative, generalized protocol for the synthesis of a PROTAC using this compound, exemplified by the construction of a Bruton's Tyrosine Kinase (BTK) degrader.
Protocol 3.1: Amide Coupling of Linker to an E3 Ligase Ligand
This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).
-
Reagents and Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
HPLC and Mass Spectrometry for reaction monitoring and characterization
-
-
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the pre-activated linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography (silica gel) to yield the Cbz-protected Linker-E3 Ligase conjugate.
-
Protocol 3.2: Cbz Deprotection and Coupling to POI Ligand
This protocol outlines the removal of the Cbz group and subsequent coupling to a carboxylic acid-functionalized POI ligand (e.g., a BTK inhibitor).
-
Reagents and Materials:
-
Cbz-protected Linker-E3 Ligase conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Methanol (MeOH) or Ethanol (EtOH)
-
Carboxylic acid-functionalized POI Ligand
-
HATU and DIPEA
-
Anhydrous DMF
-
-
Procedure (Part A - Deprotection):
-
Dissolve the Cbz-protected intermediate in methanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with H₂ gas and leave it to stir under an H₂ atmosphere (balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine (Linker-E3 Ligase conjugate), which is often used immediately in the next step.
-
-
Procedure (Part B - Final Coupling):
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.05 equivalents) and DIPEA (3.0 equivalents) and stir for 15-20 minutes to pre-activate.
-
Dissolve the deprotected amine from Part A (1.2 equivalents) in anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Work-up and purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizing the PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the general workflow for PROTAC synthesis and the biological pathway of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
References
A Comparative Analysis of Cbz-NH-PEG1-CH2CH2COOH and Fmoc-NH-PEG1-COOH for Bioconjugation and Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate linker molecules is a critical step in the synthesis of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly utilized PEGylated linkers: Cbz-NH-PEG1-CH2CH2COOH and Fmoc-NH-PEG1-COOH. The primary distinction between these molecules lies in their amine-protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), respectively. This difference dictates their deprotection strategies and, consequently, their applications in multi-step synthetic workflows.
The core structure of both linkers features a single polyethylene (B3416737) glycol (PEG) unit, which enhances solubility and provides a flexible spacer. The terminal carboxylic acid allows for versatile conjugation to amine-containing molecules. However, the choice between a Cbz or Fmoc protecting group has significant implications for the overall synthetic strategy, particularly concerning orthogonality and the stability of other functional groups within the target molecule.
At a Glance: Key Properties and Performance Characteristics
The following table summarizes the key characteristics of this compound and Fmoc-NH-PEG1-COOH, providing a basis for selecting the appropriate linker for a given synthetic need.
| Feature | This compound | Fmoc-NH-PEG1-COOH |
| Amine Protecting Group | Carboxybenzyl (Cbz or Z) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis or Strong Acid | Mild Base (e.g., Piperidine (B6355638) in DMF) |
| Orthogonality | Orthogonal to base-labile and some acid-labile groups. | Orthogonal to acid-labile and hydrogenolysis-labile groups.[1][2] |
| Stability | Stable to basic and mildly acidic conditions. | Stable to acidic and hydrogenolysis conditions.[2] |
| Primary Application | Solution-phase synthesis, synthesis of complex molecules where basic conditions are not tolerated. | Solid-phase peptide synthesis (SPPS), applications requiring mild deprotection.[1] |
| Potential Side Reactions | Incomplete deprotection; potential for side reactions with reducible functional groups during hydrogenolysis. | Aspartimide formation in sensitive sequences; dibenzofulvene adduct formation. |
| Monitoring | TLC, LC-MS | UV spectroscopy (monitoring of dibenzofulvene byproduct). |
Experimental Protocols
Detailed methodologies for the deprotection of the Cbz and Fmoc groups are crucial for successful synthesis. The following protocols outline standard laboratory procedures for the removal of these protecting groups from their respective PEG linkers.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound conjugated to a substrate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection of Fmoc-NH-PEG1-COOH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for Fmoc group removal from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for approximately 30 minutes in a reaction vessel.[1]
-
Drain the DMF from the resin.[1]
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A second treatment with the deprotection solution may be performed to ensure complete removal of the Fmoc group.
Visualizing Synthetic Workflows
The following diagrams, generated using DOT language, illustrate key experimental workflows and logical relationships relevant to the use of these linkers.
Caption: General deprotection pathways for Cbz and Fmoc groups.
Caption: PROTAC synthesis workflow with an amine-PEG-acid linker.
Concluding Remarks
The choice between this compound and Fmoc-NH-PEG1-COOH is fundamentally a strategic decision based on the requirements of the overall synthetic plan. The Fmoc-protected linker is the industry standard for modern solid-phase peptide synthesis due to its mild deprotection conditions.[1] Conversely, the Cbz-protected linker remains a valuable tool, particularly in solution-phase synthesis and for complex molecules that are sensitive to the basic conditions required for Fmoc removal. A thorough understanding of the orthogonal nature of these protecting groups is essential for the successful design and execution of complex multi-step syntheses in drug discovery and development.
References
mass spectrometry of Cbz-NH-PEG1-CH2CH2COOH
An Objective Comparison of PROTAC Linker Mass Spectrometry: Cbz-NH-PEG1-CH2CH2COOH and Alternatives
In the rapidly evolving field of targeted protein degradation, the precise characterization of PROTACs (Proteolysis Targeting Chimeras) and their constituent linkers is paramount. Mass spectrometry stands as a cornerstone analytical technique for verifying the structural integrity of these molecules. This guide provides a comparative analysis of the mass spectrometric behavior of this compound, a common PEG-based PROTAC linker, and its alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in interpreting mass spectra and selecting appropriate linkers for their applications.
Chemical Properties and Structure
This compound is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propanoic acid.[1] This structure offers a versatile platform for conjugation in PROTAC synthesis.[2][3] The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed during synthetic procedures.[4] The PEG spacer enhances solubility and provides spatial separation between the two ligands of a PROTAC.[4] The terminal carboxylic acid allows for coupling to an amine-containing moiety.
Mass Spectrometry Analysis: A Comparative Overview
The mass spectrometric analysis of this compound and its analogs typically involves electrospray ionization (ESI) coupled with a high-resolution mass analyzer. The fragmentation patterns observed are characteristic of the functional groups present in the molecule.
Key Fragmentation Pathways
The primary fragmentation pathways for this compound under tandem mass spectrometry (MS/MS) conditions include:
-
Loss of the benzyloxy group: Cleavage of the benzyl-oxygen bond results in a characteristic neutral loss of 107 Da.
-
Loss of the Cbz group: Decarboxylation of the carbamate (B1207046) followed by cleavage can lead to the loss of the entire Cbz protecting group.
-
Cleavage of the ether linkage: Fragmentation at the C-O bond of the PEG linker is a common pathway.
-
Decarboxylation: The terminal carboxylic acid can readily lose CO2 (44 Da).
-
Loss of the carboxylic acid group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire COOH moiety (45 Da).[5]
Comparison with Alternative Linkers
To provide a comprehensive understanding, we compare the mass spectrometric properties of this compound with two common alternatives: one with a different protecting group (Boc-NH-PEG1-CH2CH2COOH) and one with a different linker length (Cbz-NH-PEG2-CH2CH2COOH).
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | C13H17NO5 | 267.28 | 268.29 | 160.09 ([M+H - C7H7O]+), 132.08 ([M+H - C8H7O2]+), 222.28 ([M+H - COOH]+) |
| Boc-NH-PEG1-CH2CH2COOH | C10H19NO5 | 233.26 | 234.27 | 178.25 ([M+H - C4H8]+), 134.26 ([M+H - C5H8O2]+), 188.26 ([M+H - COOH]+) |
| Cbz-NH-PEG2-CH2CH2COOH | C15H21NO6 | 311.33 | 312.34 | 204.13 ([M+H - C7H7O]+), 176.12 ([M+H - C8H7O2]+), 266.33 ([M+H - COOH]+), Loss of 44.03 (C2H4O) |
Experimental Protocols
A detailed methodology for the liquid chromatography-mass spectrometry (LC-MS) analysis of these linkers is provided below.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the linker in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at a flow rate of 10 L/min.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS: For fragmentation analysis, select the [M+H]+ ion as the precursor and apply a collision energy of 10-30 eV.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the mass spectrometry analysis of PROTAC linkers.
Conclusion
The mass spectrometric analysis of this compound and its alternatives provides valuable structural information based on predictable fragmentation patterns. Understanding these patterns is crucial for the quality control of synthetic intermediates and the final PROTAC molecules. The choice of protecting group and linker length significantly influences the observed mass spectrum, and the methodologies presented here offer a robust framework for the characterization of these important chemical entities in the field of targeted protein degradation. The use of high-resolution mass spectrometry is essential for unambiguous identification and characterization of these compounds.[6][7]
References
- 1. This compound | 1205751-19-4 [sigmaaldrich.com]
- 2. Cbz-NH-PEG1-CH2COOH | PROTAC Linker | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
In Vitro Assessment of Cbz-NH-PEG1-CH2CH2COOH Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical properties directly influence the stability, solubility, and pharmacokinetic profile of the resulting conjugate. This guide provides a comparative overview of the in vitro assessment of Cbz-NH-PEG1-CH2CH2COOH linkers, offering insights into their performance relative to other common linker technologies. While specific, direct comparative studies for this exact linker are not extensively published, this guide synthesizes available data on analogous short-chain PEG linkers and outlines the essential experimental protocols for its evaluation.
Performance Comparison of Linker Technologies
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as in the this compound linker, is a deliberate design strategy to enhance the hydrophilicity of the overall bioconjugate. This can mitigate the aggregation often associated with hydrophobic payloads and improve the pharmacokinetic properties of the molecule.[1][2] The carboxybenzyl (Cbz) protecting group on the amine provides a stable linkage that can be selectively cleaved under specific conditions, allowing for controlled conjugation.[3]
Below is a comparative summary of expected performance characteristics of ADCs constructed with short PEG linkers against other common linker types, based on available literature.
| Feature | This compound (Expected) | Valine-Citulline (VC) Linkers (Cleavable) | Thioether Linkers (Non-Cleavable) |
| Conjugation Chemistry | Amide bond formation after Cbz deprotection and activation of the carboxylic acid. | Typically involves maleimide (B117702) chemistry for conjugation to reduced antibody thiols. | Maleimide-thiol reaction. |
| Plasma Stability | Expected to be high due to the stable amide bond. | Variable; can be susceptible to premature cleavage by certain proteases.[4] | Generally high due to the stability of the thioether bond. |
| Payload Release Mechanism | Dependent on the chemistry used to attach the payload to the linker. If a cleavable moiety is incorporated, it can be designed for enzymatic or pH-mediated release. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4] | Requires complete degradation of the antibody in the lysosome to release the payload-amino acid adduct. |
| Hydrophilicity | Moderate increase due to the short PEG chain.[1] | Generally hydrophobic, can contribute to aggregation. | Hydrophobic. |
| Drug-to-Antibody Ratio (DAR) | Can be controlled through stoichiometry of the conjugation reaction. | Can be controlled, but may lead to heterogeneity. | Can be precisely controlled with site-specific conjugation methods. |
| In Vitro Cytotoxicity | Dependent on the payload and its release mechanism. The linker itself is not expected to be cytotoxic.[5] | High potency is often observed due to efficient payload release in target cells.[5] | Potency is dependent on the efficiency of antibody degradation and the activity of the payload-adduct. |
Experimental Protocols for In Vitro Assessment
A thorough in vitro evaluation is crucial to characterize the performance of a novel linker like this compound. The following are detailed methodologies for key experiments.
Conjugation and Determination of Drug-to-Antibody Ratio (DAR)
Objective: To conjugate the linker-payload to a monoclonal antibody (mAb) and determine the average number of drug molecules conjugated per antibody.
Protocol:
-
Cbz Deprotection: The Cbz protecting group on the this compound linker is typically removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) to yield the free amine.
-
Activation of Carboxylic Acid: The carboxylic acid end of the linker is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to Antibody: The NHS-activated linker-payload is then reacted with the lysine (B10760008) residues on the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4-8.0).
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
DAR Determination:
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload). The DAR is calculated from the ratio of these concentrations, corrected for the extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker moieties. The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC. Deconvolution of the mass spectrum reveals the distribution of different DAR species.[2]
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the potential for premature payload release in human plasma.
Protocol:
-
Incubation: The ADC is incubated in human plasma at 37°C for a defined period (e.g., up to 7 days).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, the ADC is captured from the plasma using an affinity resin (e.g., Protein A or Protein G).
-
Analysis:
-
The captured ADC is analyzed by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Target cancer cells (expressing the antigen recognized by the mAb) are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (typically 72-96 hours).
-
Cell Viability Assessment:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a plate reader at a wavelength of ~570 nm. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the ADC concentration.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for ADC synthesis and DAR analysis.
Caption: Workflow for in vitro plasma stability assay.
Alternatives to this compound Linkers
While PEGylation offers significant advantages, the "PEG dilemma," including potential immunogenicity and non-biodegradability, has prompted the exploration of alternative linker technologies.[6] Researchers are investigating other hydrophilic and biocompatible polymers to serve as spacers in bioconjugates.
-
Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine, pSar is highly hydrophilic, non-immunogenic, and biodegradable. Studies have shown that pSar-based linkers can lead to ADCs with improved pharmacokinetics and reduced aggregation compared to their PEGylated counterparts.
-
Polypeptides: Short, flexible polypeptide linkers (e.g., (Gly-Ser)n) can also increase the hydrophilicity of ADCs. Their amino acid sequence can be tuned to control properties like solubility and cleavability.
-
Polysaccharides: Natural polysaccharides like dextran (B179266) are also being explored as biodegradable and biocompatible alternatives to PEG.
The selection of an appropriate linker technology is a multifaceted decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome. Rigorous in vitro assessment, as outlined in this guide, is a critical first step in the development of safe and effective bioconjugates.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Performance of Cbz-NH-PEG1-CH2CH2COOH in Drug Discovery Assays: A Comparative Guide
In the landscape of targeted protein degradation, the selection of an appropriate linker molecule is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). Cbz-NH-PEG1-CH2CH2COOH, a monofunctional PEG linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, serves as a key building block in the synthesis of these heterobifunctional molecules. This guide provides a comparative overview of the expected performance of this compound in various assays relevant to drug development, particularly in the context of PROTACs. Due to the limited availability of public data specifically for this linker, this guide leverages findings from studies on PROTACs employing short-chain PEG linkers as a proxy for performance analysis.
The Role of Short-Chain PEG Linkers in PROTAC Efficacy
The linker component of a PROTAC bridges the target protein-binding ligand and the E3 ligase-recruiting moiety, and its length and composition are paramount for inducing a stable and productive ternary complex.[1] Short-chain PEG linkers, like this compound, are frequently utilized in PROTAC design for several key reasons:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[2] Improved solubility can, in turn, positively impact cell permeability.
-
Optimal Ternary Complex Formation: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, an excessively long linker may result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1] Short PEG linkers often provide the optimal length and flexibility to facilitate productive ternary complex formation.
-
Synthetic Accessibility: PEG linkers are synthetically versatile and readily available, allowing for the systematic variation of linker length to optimize PROTAC performance.[3]
Comparative Performance in In Vitro Degradation Assays
Table 1: Representative Performance of PROTACs with Short-Chain PEG Linkers
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL Ligand | PEG | 12 | >1000 | <20 | |
| Estrogen Receptor α (ERα) | VHL Ligand | PEG | 16 | 9.8 | >95 | [4] |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | PEG | <12 | Inactive | - | [4] |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | PEG | >12 | Active | - | [4] |
| Bromodomain-containing protein 4 (BRD4) | CRBN Ligand | PEG | 2 | ~25-125 | >90 | |
| Bromodomain-containing protein 4 (BRD4) | CRBN Ligand | PEG | 6 | >125 | <80 | [3] |
Note: The data presented is a compilation from different studies and is intended to be representative of the general trends observed with varying short PEG linker lengths. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions.
The data suggests that a "sweet spot" for linker length often exists to achieve optimal degradation. For instance, in the case of ERα-targeting PROTACs, a 16-atom linker was significantly more potent than a 12-atom linker. Similarly, for TBK1-targeting PROTACs, a linker length of at least 12 atoms was required for activity.[4] For BRD4 degradation, a shorter PEG2 linker appeared more effective than a longer PEG6 linker. These findings underscore the critical importance of linker length optimization for each specific target and E3 ligase pair.
Key Experimental Protocols
The evaluation of a PROTAC's performance involves a series of in vitro and cellular assays. Below are detailed methodologies for two key experiments.
Experimental Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.
Experimental Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time detection of the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.[5]
Materials:
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., CRBN or VHL)
-
Mammalian cell line for transfection
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Compound Treatment: Add the PROTAC at various concentrations to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® 618, >610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped dose-response curve is typically observed, with the peak indicating optimal ternary complex formation. The decrease in the signal at higher PROTAC concentrations is known as the "hook effect".[6]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs, offering the advantages of a short, hydrophilic PEG linker. While direct performance data for this specific linker is limited, comparative studies of similar short-chain PEG linkers highlight the critical importance of linker length in achieving potent and efficacious targeted protein degradation. The optimal linker is highly dependent on the specific target protein and E3 ligase combination, necessitating empirical testing and optimization. The provided experimental protocols for key assays such as Western blotting and ternary complex formation serve as a foundation for researchers to evaluate the performance of PROTACs constructed with this compound and its analogues in their specific drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Ternary Complex Formation [promega.com]
- 6. benchchem.com [benchchem.com]
The Role of Short-Chain PEG Linkers in Bioconjugation: A Comparative Look at Cbz-NH-PEG1-CH2CH2COOH
In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload plays a pivotal role. The chemical structure, length, and flexibility of the linker can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the entire conjugate. This guide provides a comparative overview of Cbz-NH-PEG1-CH2CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, and its performance relative to other linker classes, supported by experimental data from related studies.
This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The single PEG unit imparts hydrophilicity, which can be advantageous in improving the solubility of often large and hydrophobic bioconjugates. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, while the terminal carboxyl group allows for straightforward conjugation to amine-containing molecules.
Comparison with Alternative Linkers
The performance of a linker is highly context-dependent, relying on the specific target protein, the E3 ligase (in the case of PROTACs), and the overall structure of the conjugate. However, general comparisons can be drawn based on linker type and length.
PEG Linkers vs. Alkyl Chains
PEG linkers are generally favored over simple alkyl chains due to their enhanced water solubility and biocompatibility. The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the overall solubility of the PROTAC or ADC. In contrast, alkyl linkers are more hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles.
| Linker Type | Key Property | Impact on Performance |
| PEG Linkers | Hydrophilic | Improves solubility, reduces aggregation, can enhance cell permeability in some contexts. |
| Alkyl Chains | Hydrophobic | Lower aqueous solubility, may increase cell permeability through lipid bilayers. |
Impact of PEG Linker Length
The length of the PEG linker is a critical parameter in PROTAC design. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
A study on Bruton's Tyrosine Kinase (BTK) degraders found that PROTACs with longer PEG linkers (≥ 4 PEG units) were more potent than those with shorter linkers. It was hypothesized that shorter linkers could cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers may be too flexible, leading to a decrease in the effective concentration of the PROTAC at the site of action.
While direct experimental data for a PEG1 linker in this specific BTK context is not available, the general trend suggests that very short linkers might not be optimal for all target-E3 ligase pairs. However, for other targets, shorter linkers have been shown to be effective. For instance, in the development of homo-PROTACs for the degradation of CRBN, a short 8-atom PEG linker was found to be optimal.
Here is a summary of comparative data for PROTACs with varying PEG linker lengths targeting different proteins:
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1 | 12-atom linker | Inactive | N/A |
| TBK1 | 21-atom linker | 3 | 96 |
| TBK1 | 29-atom linker | 292 | 76 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data illustrates that there is an optimal linker length for achieving maximal degradation, and both shorter and longer linkers can lead to reduced efficacy.
The Role of the Cbz Protecting Group
The carboxybenzyl (Cbz or Z) group is a widely used amine protecting group in peptide synthesis and bioconjugation. Its stability under a range of conditions and its removal by hydrogenolysis make it a versatile choice.
| Protecting Group | Deprotection Condition | Key Advantages |
| Cbz (Carboxybenzyl) | Hydrogenolysis | Stable to acidic and basic conditions. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Milder deprotection than Boc. |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Commonly used in solid-phase peptide synthesis. |
The choice of protecting group is critical during the synthesis of the bioconjugate. The orthogonality of the Cbz group to the deprotection conditions of Fmoc and Boc allows for selective deprotection strategies in complex syntheses.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the performance of bioconjugates like PROTACs.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This protocol is used to assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.
-
Visualizing the PROTAC Workflow
The following diagrams illustrate the key processes in PROTAC-mediated protein degradation and the general workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
A Researcher's Guide to the Structural Validation of Cbz-NH-PEG1-CH2CH2COOH
In the advancing field of targeted protein degradation, the precise structure of chemical tools, such as PROTAC® linkers, is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of Cbz-NH-PEG1-CH2CH2COOH, a PEG-based linker. For researchers in drug development, ensuring the identity, purity, and integrity of such reagents is a critical first step in generating reliable and reproducible experimental data.
An initial survey of commercial suppliers reveals a critical discrepancy: the identifier "Cbz-NH-PEG1-COOH" can refer to two distinct molecules: one with an acetic acid tail (C12H15NO5, MW: 253.25) and the one specified in this guide with a propanoic acid tail (C13H17NO5, MW: 267.28).[1][2][3][4] This ambiguity underscores the necessity for rigorous, in-house validation of starting materials.
This guide compares the three cornerstone analytical methods for small molecule validation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Validation Techniques
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each method provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula | High sensitivity, requires minimal sample, provides exact mass for formula confirmation.[5] | Does not provide information on atom connectivity (isomers), ionization efficiency can vary. |
| NMR Spectroscopy | Atom Connectivity, 3D Structure | Provides definitive structural information, identifies isomers, quantifies components in a mixture. | Lower sensitivity than MS, requires more sample, complex spectra can be difficult to interpret. |
| HPLC | Purity, Quantification | Excellent for separating components of a mixture, highly reproducible for purity assessment and quantification.[5][] | Does not provide structural information on its own, requires reference standards for absolute quantification. |
Expected Experimental Data for this compound
For the correct structure, 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)propanoic acid, the following data would be expected from analysis. This data can be compared against a potential alternative structure, the acetic acid analogue.
| Parameter | Expected Value (Propanoic Acid Tail) | Expected Value (Acetic Acid Tail - Alternative) |
| Molecular Formula | C13H17NO5[4] | C12H15NO5[1][3] |
| Monoisotopic Mass | 267.1107 g/mol | 253.1001 g/mol |
| [M+H]⁺ (ESI-MS) | 268.1180 m/z | 254.1074 m/z |
| [M+Na]⁺ (ESI-MS) | 290.0999 m/z | 276.0893 m/z |
| Key ¹H-NMR Signals (δ, ppm) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~3.7 (t, 2H, O-CH ₂), ~3.5 (t, 2H, CH ₂-O), ~3.3 (q, 2H, N-CH ₂), ~2.5 (t, 2H, CH ₂-COOH) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~4.1 (s, 2H, O-CH ₂-COOH), ~3.6 (t, 2H, CH ₂-O), ~3.4 (q, 2H, N-CH ₂) |
| Purity (RP-HPLC) | >95% (single major peak) | >95% (single major peak with different retention time) |
Detailed Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental formula by determining the exact mass.
-
Method: Electrospray Ionization Time-of-Flight (ESI-TOF).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute this stock solution to a final concentration of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS system or similar.[7]
-
Procedure: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of 100-500 m/z.
-
Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺ or [M+Na]⁺) to the theoretical mass calculated for the C13H17NO5 formula. The mass error should be less than 5 ppm.
2. ¹H-NMR Spectroscopy
-
Objective: To confirm the covalent structure (atom connectivity).
-
Method: Proton Nuclear Magnetic Resonance Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure: Acquire a standard ¹H spectrum. If necessary, perform 2D experiments like COSY to confirm proton-proton couplings.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the presence of all structural motifs: the benzyl (B1604629) group, the carbamate, the PEG linker, and the propanoic acid tail. The key differentiator will be the triplet at ~2.5 ppm, which is absent in the acetic acid analogue.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the compound.
-
Method: RP-HPLC with UV detection.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase A/B (50:50).
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Procedure:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzene (B151609) ring).
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizing the Validation Workflow
A systematic workflow ensures all necessary data is collected for a confident structural assignment.
References
Safety Operating Guide
Safe Disposal of Cbz-NH-PEG1-CH2CH2COOH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cbz-NH-PEG1-CH2CH2COOH, a PEG-based PROTAC linker, are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, grounded in established safety protocols for related chemical classes.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE based on the known hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, a primary route of exposure.[1] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn if there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities, consider a chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a fume hood should be used. | To minimize the inhalation of airborne particles, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including residual this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Do not mix this waste stream with other incompatible chemical wastes.
-
If the compound is dissolved in a solvent, the solvent's hazards must also be considered when labeling the waste container.
-
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
-
Keep containers sealed when not actively adding waste to them.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
Experimental Workflow for Safe Handling and Disposal
The following workflow diagram illustrates the key steps from material handling to final disposal, ensuring safety at each stage.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Cbz-NH-PEG1-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Cbz-NH-PEG1-CH2CH2COOH (CAS Number: 1205751-19-4), a PEG-based PROTAC linker. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated. Therefore, a cautious approach is necessary, incorporating PPE suitable for handling potentially hazardous compounds. Based on the available safety information, the following PPE is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles should be worn at all times.[1] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[1][2] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required.[2] |
| Disposable Gown | For extensive handling or risk of splash, a solid-front, back-closing, long-sleeved gown made of low-lint, non-absorbent material should be worn.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood.[2] If there is a risk of generating dust or aerosols, a fit-tested N95 respirator is the minimum requirement. For procedures that may generate significant aerosols, a powered air-purifying respirator (PAPR) is recommended.[1] |
Hazard Identification
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Operational Plan: Step-by-Step Handling
Engineering Controls
All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood to control airborne particles.[1][2]
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. Wear a single pair of gloves and a lab coat for the initial inspection.[1]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 4°C. For long-term storage, -20°C is advised.[3][4]
Preparation of Solutions
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Work in a Fume Hood: Conduct all weighing and solution preparation activities within a chemical fume hood.
-
Handle Carefully: If working with the solid, handle it carefully to avoid generating dust.[1]
-
Inert Atmosphere: For compounds sensitive to air or moisture, consider handling under an inert atmosphere such as argon or nitrogen.
-
Solvent: A common solvent for this compound is DMSO, in which it is soluble up to 100 mg/mL.[5]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Segregate chemical waste from other laboratory waste.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for waste pickup. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
